(Rac)-PF-998425
Descripción
Propiedades
IUPAC Name |
4-[(1R,2R)-2-hydroxycyclohexyl]-2-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3NO/c15-14(16,17)12-7-9(5-6-10(12)8-18)11-3-1-2-4-13(11)19/h5-7,11,13,19H,1-4H2/t11-,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MENRRRXHFQYXDW-DGCLKSJQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C2=CC(=C(C=C2)C#N)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@H](C1)C2=CC(=C(C=C2)C#N)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1076225-27-8 | |
| Record name | PF-998425 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1076225278 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PF-998425 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PF-998425 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OY0E00K11M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
(Rac)-PF-998425: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-PF-998425, with the chemical name 4-((1R,2R)-2-Hydroxycyclohexyl)-2-(trifluoromethyl)benzonitrile, is a potent and selective non-steroidal androgen receptor (AR) antagonist.[1] Developed for dermatological applications such as the control of sebum production and the treatment of androgenetic alopecia, this molecule has demonstrated significant in vivo activity. A key feature of its design is its rapid systemic metabolism, which mitigates the risk of undesirable systemic side effects. This technical guide provides an in-depth overview of the discovery, synthesis, biological activity, and relevant experimental protocols for this compound.
Quantitative Biological Data
The biological activity and pharmacokinetic parameters of this compound and its individual enantiomers have been characterized through a series of in vitro and in vivo studies.
| Compound | AR Binding Assay IC50 (nM) | Cellular Assay IC50 (nM) | Selectivity vs. Progesterone Receptor IC50 (µM) |
| This compound | 26 | 90 | > 10 |
| (-)-PF-998425 ((1R,2R)-enantiomer) | 37 | 43 | Not Reported |
| (+)-PF-998425 ((1S,2S)-enantiomer) | Inactive | Inactive | Not Reported |
Table 1: In Vitro Biological Activity of this compound and its Enantiomers. [1]
| Species | Route of Administration | Mean Systemic Plasma Clearance (mL/min)/kg | Mean Apparent Volume of Distribution at Steady State (L/kg) | Mean Terminal Phase Half-life (h) |
| Dog | Intravenous | 40 | 6.5 | 2.6 |
Table 2: In Vivo Pharmacokinetic Parameters of PF-998425. [2]
| Species | Microsomal Half-life (t1/2) (min) | Intrinsic Clearance (CLint) (µL/min)/mg protein |
| Rat | 4 | 350 |
Table 3: In Vitro Metabolic Stability of PF-998425 in Rat Liver Microsomes. [2]
Signaling Pathway
This compound functions as a competitive antagonist of the androgen receptor. In the canonical androgen signaling pathway, androgens such as testosterone and dihydrotestosterone (DHT) bind to the AR in the cytoplasm. This binding event triggers a conformational change, leading to the dissociation of heat shock proteins (HSPs), dimerization of the receptor, and its translocation into the nucleus. Within the nucleus, the AR dimer binds to androgen response elements (AREs) on the DNA, recruiting co-regulators and initiating the transcription of target genes responsible for androgenic effects. This compound competitively binds to the ligand-binding domain of the AR, preventing the binding of endogenous androgens and thereby inhibiting this signaling cascade.
Caption: Androgen Receptor Signaling Pathway and Mechanism of Action of this compound.
Experimental Protocols
Chemical Synthesis of this compound
The synthesis of this compound can be achieved through multiple routes. Below is a detailed protocol for one of the reported synthetic schemes.
Caption: Synthetic Workflow for this compound.
Step 1: Synthesis of 4-(1-hydroxycyclohexyl)-2-(trifluoromethyl)benzonitrile
-
Dissolve 4-iodo-2-(trifluoromethyl)benzonitrile in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise to the reaction mixture, maintaining the temperature at -78 °C.
-
Stir the mixture at this temperature for 30 minutes.
-
Add a solution of cyclohexanone in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the tertiary alcohol.
Step 2: Synthesis of 4-(cyclohex-1-en-1-yl)-2-(trifluoromethyl)benzonitrile
-
Dissolve the tertiary alcohol from Step 1 in trifluoroacetic acid (TFA) at room temperature.
-
Stir the reaction mixture for 1-2 hours.
-
Carefully pour the reaction mixture into a mixture of ice and saturated aqueous sodium bicarbonate solution to neutralize the acid.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the olefin.
Step 3 & 4: Synthesis of this compound
-
The olefin can be converted to the racemic cis-diol via epoxidation followed by hydrogenation. A detailed procedure for the asymmetric epoxidation followed by hydrogenation to yield the specific (-)-enantiomer is reported in the primary literature. For the racemic mixture, a standard epoxidation (e.g., with m-CPBA) followed by hydrogenation (e.g., with H2 over Pd/C) would yield a mixture of diastereomers that would require separation.
Note: The primary literature focuses on an asymmetric synthesis to obtain the active (-)-enantiomer. The above-described route is a plausible pathway to the racemic precursor.
Androgen Receptor Competitive Binding Assay
This protocol is based on standardized methods for assessing the binding affinity of a test compound to the androgen receptor using rat prostate cytosol.[3][4][5][6]
Caption: Workflow for the Androgen Receptor Competitive Binding Assay.
Materials:
-
Rat ventral prostate cytosol (source of androgen receptor)
-
[3H]-R1881 (methyltrienolone) as the radioligand
-
Unlabeled R1881 (for determining non-specific binding and as a positive control)
-
This compound (test compound)
-
Assay Buffer (e.g., TEGD buffer: Tris-HCl, EDTA, DTT, glycerol)
-
Hydroxylapatite (HAP) slurry (for separating bound and free ligand)
-
Scintillation cocktail
-
Glass test tubes, pipettes, refrigerated centrifuge, scintillation counter
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound in the appropriate solvent (e.g., ethanol or DMSO).
-
Prepare working solutions of [3H]-R1881 and unlabeled R1881 in assay buffer. The final concentration of [3H]-R1881 in the assay is typically around 1 nM.
-
Thaw the rat prostate cytosol on ice immediately before use. The protein concentration should be optimized to ensure that less than 10% of the total radioligand is bound.
-
-
Assay Setup:
-
Set up triplicate tubes for total binding (containing [3H]-R1881 and cytosol), non-specific binding (containing [3H]-R1881, cytosol, and a saturating concentration of unlabeled R1881, e.g., 100-fold molar excess), and for each concentration of the test compound.
-
Add the assay buffer, the test compound or unlabeled R1881, and the [3H]-R1881 to the respective tubes.
-
Initiate the binding reaction by adding the cytosol to all tubes.
-
-
Incubation:
-
Vortex the tubes gently and incubate at 4°C for 18-24 hours to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Add ice-cold HAP slurry to each tube to adsorb the receptor-ligand complexes.
-
Incubate on ice for 15-20 minutes with occasional vortexing.
-
Centrifuge the tubes at a low speed (e.g., 1,500 x g) for 5-10 minutes at 4°C to pellet the HAP.
-
Aspirate the supernatant containing the free radioligand.
-
Wash the HAP pellet multiple times with wash buffer to remove any remaining free radioligand.
-
-
Quantification:
-
Resuspend the final HAP pellet in a suitable solvent (e.g., ethanol).
-
Transfer the suspension to a scintillation vial, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Androgen Receptor Functional Antagonist Assay
This protocol describes a cell-based assay to determine the functional antagonist activity of this compound using a human prostate cancer cell line (LNCaP) and a luciferase reporter gene.[7][8][9][10]
Caption: Workflow for the Androgen Receptor Functional Antagonist Assay.
Materials:
-
LNCaP human prostate cancer cell line
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Charcoal-stripped FBS (to remove endogenous steroids)
-
Androgen Response Element (ARE)-luciferase reporter plasmid
-
Renilla luciferase plasmid (for normalization of transfection efficiency)
-
Transfection reagent (e.g., Lipofectamine)
-
Dihydrotestosterone (DHT) as the AR agonist
-
This compound (test compound)
-
96-well cell culture plates
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Culture and Transfection:
-
Culture LNCaP cells in standard growth medium until they reach 70-80% confluency.
-
For the assay, seed the cells into 96-well plates in a medium containing charcoal-stripped FBS to minimize background AR activation.
-
Co-transfect the cells with the ARE-luciferase reporter plasmid and the Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Allow the cells to recover and express the reporter genes for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the assay medium.
-
Aspirate the transfection medium from the cells and add the medium containing the different concentrations of the test compound.
-
To induce AR activity, add a constant concentration of DHT (typically the EC50 or EC80 concentration for luciferase induction) to all wells except the negative control.
-
Include appropriate controls: vehicle control (no compound, no DHT), agonist control (DHT only), and a positive control antagonist if available.
-
Incubate the plates for 24-48 hours at 37°C in a CO2 incubator.
-
-
Luciferase Assay:
-
Aspirate the medium from the wells and wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells by adding the passive lysis buffer from the dual-luciferase assay kit.
-
Transfer the cell lysates to a white, opaque 96-well plate suitable for luminescence measurements.
-
Measure the firefly and Renilla luciferase activities sequentially using a luminometer according to the dual-luciferase assay kit instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to correct for variations in cell number and transfection efficiency.
-
Calculate the percentage of inhibition of DHT-induced luciferase activity for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value by non-linear regression analysis.
-
Conclusion
This compound is a well-characterized non-steroidal androgen receptor antagonist with a promising profile for topical applications. Its discovery was guided by a rational design approach to create a potent and selective molecule with favorable pharmacokinetic properties to minimize systemic exposure. The synthetic routes and biological evaluation methods detailed in this guide provide a comprehensive resource for researchers in the fields of medicinal chemistry and androgen-related drug discovery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cdn.graphpad.com [cdn.graphpad.com]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. epa.gov [epa.gov]
- 6. epa.gov [epa.gov]
- 7. An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-Cancer Effect of Lambertianic Acid by Inhibiting the AR in LNCaP Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prostate Cancer Cells Tolerate a Narrow Range of Androgen Receptor Expression and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of prostate cancer cell growth by second-site androgen receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
(Rac)-PF-998425 chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(Rac)-PF-998425 is a potent and selective nonsteroidal androgen receptor (AR) antagonist. This document provides a comprehensive overview of its chemical structure, properties, and biological activity. It is crucial to note that while the initial inquiry suggested this compound is a dopamine D2/D3 receptor partial agonist, extensive scientific literature definitively identifies it as an androgen receptor antagonist. This guide will focus on its established mechanism of action.
Chemical Structure and Properties
This compound is a racemic mixture. The biologically active enantiomer is (-)-4-((1R,2R)-2-hydroxycyclohexyl)-2-(trifluoromethyl)benzonitrile, also known as PF-998425.[1]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 4-(2-hydroxycyclohexyl)-2-(trifluoromethyl)benzonitrile | [1] |
| Molecular Formula | C₁₄H₁₄F₃NO | |
| Molecular Weight | 269.26 g/mol | |
| CAS Number | 1076225-26-7 | |
| Appearance | White to off-white solid | |
| SMILES String | FC(F)(F)c1cc(ccc1C#N)C1CCCCC1O |
Pharmacological Properties
This compound functions by competitively binding to the androgen receptor, thereby inhibiting the binding of endogenous androgens like testosterone and dihydrotestosterone (DHT). This blockade prevents the conformational changes in the AR that are necessary for its translocation to the nucleus and subsequent regulation of gene expression.
Table 2: Pharmacological Data for PF-998425 (the active enantiomer)
| Parameter | Value | Assay Type | Reference |
| IC₅₀ (AR Binding) | 26 nM | Androgen Receptor Binding Assay | |
| IC₅₀ (Cellular) | 90 nM | Androgen Receptor Cellular Assay | |
| IC₅₀ (Progesterone Receptor) | >10,000 nM | Receptor Binding Assay |
Experimental Protocols
Androgen Receptor Competitive Binding Assay (Representative Protocol)
This protocol is a representative method for determining the binding affinity of a compound to the androgen receptor using a competitive binding assay with a radiolabeled androgen.
Materials:
-
Rat prostate cytosol (source of androgen receptors)
-
[³H]-R1881 (methyltrienolone) as the radioligand
-
Test compound (e.g., PF-998425)
-
Wash buffer (e.g., Tris-HCl buffer)
-
Scintillation cocktail
-
96-well plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the test compound dilutions, a fixed concentration of [³H]-R1881, and the rat prostate cytosol.
-
Incubate the plate to allow for competitive binding to reach equilibrium.
-
Separate the bound from the free radioligand. This can be achieved by methods such as filtration or dextran-coated charcoal adsorption.
-
Add scintillation cocktail to the wells containing the bound radioligand.
-
Measure the radioactivity in each well using a scintillation counter.
-
The IC₅₀ value is calculated by determining the concentration of the test compound that inhibits 50% of the specific binding of [³H]-R1881.
Androgen Receptor Cellular Assay (Representative Protocol)
This protocol describes a method to assess the functional antagonist activity of a compound on the androgen receptor in a cellular context using a reporter gene assay.
Materials:
-
A human cell line expressing the androgen receptor (e.g., LNCaP).
-
A reporter plasmid containing an androgen-responsive element (ARE) linked to a reporter gene (e.g., luciferase).
-
Transfection reagent.
-
Dihydrotestosterone (DHT) as the AR agonist.
-
Test compound (e.g., PF-998425).
-
Cell culture medium and reagents.
-
Luciferase assay system.
-
Luminometer.
Procedure:
-
Seed the cells in a multi-well plate.
-
Transfect the cells with the ARE-luciferase reporter plasmid.
-
After an appropriate incubation period, treat the cells with a fixed concentration of DHT in the presence of varying concentrations of the test compound.
-
Incubate the cells for a period sufficient to allow for gene expression (e.g., 24-48 hours).
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
The IC₅₀ value is determined as the concentration of the test compound that causes a 50% reduction in the DHT-induced luciferase activity.
Signaling Pathways and Mechanisms of Action
Androgen Receptor Antagonism by this compound
The following diagram illustrates the mechanism of action of an androgen receptor antagonist like PF-998425. In the absence of an antagonist, androgens bind to the AR, leading to its activation and the transcription of target genes. PF-998425 competitively binds to the AR, preventing androgen binding and subsequent downstream signaling.
Caption: Mechanism of Androgen Receptor Antagonism by this compound.
Clarification: Dopamine D2/D3 Receptor Partial Agonist Pathway (Incorrect for PF-998425)
For clarity and to address the initial query, the following diagram illustrates the distinct signaling pathway of a dopamine D2/D3 receptor partial agonist. This mechanism is fundamentally different from that of this compound. Partial agonists bind to the receptor and elicit a response that is lower than that of a full agonist.
Caption: General Signaling Pathway of a Dopamine D2/D3 Partial Agonist.
Conclusion
This compound is a well-characterized nonsteroidal androgen receptor antagonist with potent in vitro activity. Its mechanism of action involves the direct competitive inhibition of the androgen receptor, leading to a blockade of androgen-mediated signaling. The initial classification as a dopamine D2/D3 receptor partial agonist is incorrect. The information and protocols provided in this guide serve as a valuable resource for researchers and professionals in the field of drug development, particularly those focused on androgen-related pathologies.
References
(Rac)-PF-998425 Enantiomers and Racemic Mixture: An In-depth Technical Guide
Disclaimer: Extensive literature searches have been conducted to gather information on (Rac)-PF-998425 and its enantiomers in the context of dopamine receptors. The search results consistently characterize these compounds as potent and selective non-steroidal androgen receptor (AR) antagonists. There is currently no publicly available scientific literature detailing any investigation or activity of this compound, (+)-PF-998425, or (-)-PF-998425 on dopamine receptors. Therefore, this guide focuses on their established pharmacology as androgen receptor antagonists. A general overview of standard experimental protocols for dopamine receptor analysis is provided separately for informational purposes.
Core Subject: this compound and its Enantiomers as Androgen Receptor Antagonists
This compound, and its more active enantiomer (-)-PF-998425 (4-((1R,2R)-2-hydroxycyclohexyl)-2(trifluoromethyl)benzonitrile), are novel non-steroidal androgen receptor (AR) antagonists.[1] They have been developed for dermatological indications such as sebum control and the treatment of androgenetic alopecia.[1] The rationale behind their design includes high potency and selectivity for the AR, coupled with rapid systemic metabolism to minimize the risk of systemic side effects.[1]
Data Presentation: Quantitative Pharmacological Data
The following table summarizes the in vitro activity of the racemic mixture and the individual enantiomers of PF-998425 as androgen receptor antagonists.
| Compound | AR Binding Assay IC50 (nM) | Cellular Assay IC50 (nM) | Progesterone Receptor Affinity IC50 (nM) |
| This compound | 26 | 90 | >10,000 |
| (-)-PF-998425 | 37 | 43 | >10,000 |
| (+)-PF-998425 | Not Reported | Not Reported | Not Reported |
Data sourced from multiple commercial suppliers and publications.[2][3]
Mechanism of Action of PF-998425 as an Androgen Receptor Antagonist
As a non-steroidal androgen receptor antagonist, PF-998425 functions by competitively inhibiting the binding of endogenous androgens, such as testosterone and dihydrotestosterone (DHT), to the ligand-binding domain of the androgen receptor. This prevents the conformational changes required for receptor activation, subsequent translocation to the nucleus, and modulation of androgen-responsive gene transcription.
Caption: Competitive antagonism of the androgen receptor by this compound.
Experimental Protocols: Androgen Receptor Assays
Androgen Receptor Binding Assay (Radioligand Competition)
This assay quantifies the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor.
Objective: To determine the binding affinity (IC50) of this compound and its enantiomers for the androgen receptor.
Materials:
-
Androgen receptor source (e.g., protein extract from cells overexpressing AR).
-
Radioligand: [3H]-Mibolerone or other suitable high-affinity radiolabeled androgen.
-
Test compounds: this compound, (-)-PF-998425, (+)-PF-998425.
-
Non-specific binding control: A high concentration of a non-radiolabeled androgen (e.g., unlabeled Mibolerone).
-
Assay buffer.
-
Scintillation fluid and counter.
Procedure:
-
A constant concentration of the androgen receptor and the radioligand are incubated in the assay buffer.
-
Increasing concentrations of the test compound are added to compete for binding.
-
A parallel incubation is performed with a high concentration of a non-labeled androgen to determine non-specific binding.
-
After reaching equilibrium, the bound and free radioligand are separated (e.g., by filtration).
-
The amount of bound radioactivity is quantified using a scintillation counter.
-
The IC50 value is calculated as the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
Androgen Receptor Cellular Assay
This assay measures the functional consequence of AR binding, such as the modulation of gene transcription.
Objective: To determine the functional antagonist potency (IC50) of this compound and its enantiomers.
Materials:
-
A suitable cell line (e.g., PC-3) co-transfected with an androgen receptor expression vector and a reporter gene construct (e.g., luciferase) under the control of an androgen-responsive promoter.
-
Androgen agonist (e.g., R1881).
-
Test compounds.
-
Cell culture medium and reagents.
-
Luciferase assay reagent and luminometer.
Procedure:
-
Cells are plated in a multi-well format.
-
Cells are treated with a constant concentration of the androgen agonist to stimulate reporter gene expression.
-
Concurrently, cells are treated with increasing concentrations of the test compound.
-
After an appropriate incubation period, the cells are lysed.
-
The luciferase assay reagent is added, and the resulting luminescence is measured using a luminometer.
-
The IC50 value is calculated as the concentration of the test compound that inhibits 50% of the agonist-induced reporter gene expression.
General Methodologies for Dopamine Receptor Research
While there is no evidence of PF-998425 interacting with dopamine receptors, the following section provides an overview of standard experimental protocols for researchers interested in investigating potential dopaminergic activity of novel compounds.
Dopamine Receptor Signaling Pathways
Dopamine receptors are G-protein coupled receptors (GPCRs) classified into two main families: D1-like (D1 and D5) and D2-like (D2, D3, and D4).
Caption: Canonical G-protein signaling pathways for D1-like and D2-like dopamine receptors.
Experimental Protocol: Dopamine D2 Receptor Radioligand Binding Assay
Objective: To determine the binding affinity of a test compound for the dopamine D2 receptor.
Materials:
-
D2 receptor source: Membranes from cells expressing the human D2 receptor (e.g., CHO or HEK293 cells).
-
Radioligand: [3H]-Spiperone or [3H]-Raclopride.
-
Test compound.
-
Non-specific binding control: Haloperidol or another suitable D2 antagonist at a high concentration.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Glass fiber filters and a cell harvester.
-
Scintillation fluid and counter.
Procedure:
-
In a 96-well plate, incubate the D2 receptor-containing membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
For determining non-specific binding, a separate set of wells will contain the membranes, radioligand, and a saturating concentration of the non-specific control (e.g., 10 µM haloperidol).
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Generate a competition curve and calculate the Ki value from the IC50 using the Cheng-Prusoff equation.
Experimental Protocol: β-Arrestin Recruitment Assay
This assay is used to investigate G-protein independent signaling or to assess biased agonism.
Objective: To measure the ability of a test compound to promote the recruitment of β-arrestin to a dopamine receptor.
Methodology Example (Enzyme Complementation Assay, e.g., PathHunter):
-
Assay Principle: The dopamine receptor is fused to a small fragment of an enzyme, and β-arrestin is fused to the larger, complementing fragment. Agonist-induced recruitment of β-arrestin to the receptor brings the two enzyme fragments together, forming an active enzyme that generates a detectable signal (e.g., chemiluminescence).
-
Cell Culture: Use a cell line stably expressing the dopamine receptor-enzyme fragment fusion and the β-arrestin-enzyme fragment fusion.
-
Procedure: a. Plate the cells in a 384-well plate and incubate for 18-24 hours. b. Treat the cells with varying concentrations of the test compound. Include a known agonist as a positive control. c. Incubate at 37°C for a specified time (e.g., 90 minutes) to allow for receptor activation and β-arrestin recruitment. d. Add the enzyme substrate according to the manufacturer's protocol. e. Measure the signal (e.g., chemiluminescence) using a plate reader. f. Plot the signal as a function of compound concentration to generate a dose-response curve and determine the EC50 and Emax values.
Caption: A typical workflow for a β-arrestin recruitment assay.
References
- 1. Rational design and synthesis of 4-((1R,2R)-2-hydroxycyclohexyl)-2(trifluoromethyl)benzonitrile (PF-998425), a novel, nonsteroidal androgen receptor antagonist devoid of phototoxicity for dermatological indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
(Rac)-PF-998425: A Technical Guide to its Androgen Receptor Selectivity
For Researchers, Scientists, and Drug Development Professionals
(Rac)-PF-998425 has emerged as a significant non-steroidal androgen receptor (AR) antagonist. This technical guide provides an in-depth analysis of its selectivity for the androgen receptor, presenting key quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways and experimental workflows.
Quantitative Selectivity Profile
This compound and its more active enantiomer, PF-998425, demonstrate potent and selective antagonism of the androgen receptor. The following tables summarize the key quantitative data regarding their binding affinity and functional activity.
| Compound | Assay Type | Parameter | Value (nM) |
| This compound | AR Binding Assay | IC50 | 26 |
| AR Cellular Assay | IC50 | 90 | |
| PF-998425 | AR Binding Assay | IC50 | 37 |
| AR Cellular Assay | IC50 | 43 | |
| Progesterone Receptor Binding | IC50 | >10,000 |
Table 1: Binding Affinity and Functional Activity of this compound and PF-998425 for the Androgen Receptor.[1][2][3][4]
The data clearly indicates that both the racemic mixture and the active enantiomer are potent antagonists of the androgen receptor, with IC50 values in the nanomolar range.[1][2][3][4] Importantly, PF-998425 exhibits high selectivity for the androgen receptor over the progesterone receptor, with an IC50 value greater than 10,000 nM for the latter.[3][4]
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the androgen receptor selectivity of this compound.
Androgen Receptor Competitive Binding Assay
This assay determines the ability of a test compound to compete with a radiolabeled ligand for binding to the androgen receptor.
Materials:
-
Receptor Source: Cytosol from rat prostate tissue.
-
Radioligand: [3H]-R1881 (a potent synthetic androgen).
-
Test Compound: this compound or PF-998425.
-
Buffers and Reagents: TEDG buffer (Tris-HCl, EDTA, DTT, glycerol), scintillation cocktail.
-
Apparatus: 96-well filter plates, scintillation counter.
Procedure:
-
Preparation of Prostate Cytosol: Rat prostates are homogenized in ice-cold TEDG buffer. The homogenate is then centrifuged at high speed to pellet cellular debris, and the resulting supernatant (cytosol) containing the androgen receptor is collected.
-
Competition Reaction: In a 96-well plate, a fixed concentration of [3H]-R1881 is incubated with varying concentrations of the test compound in the presence of the prostate cytosol.
-
Incubation: The reaction mixture is incubated at 4°C for a sufficient time to reach binding equilibrium.
-
Separation of Bound and Free Radioligand: The mixture is transferred to a filter plate, where the receptor-bound radioligand is trapped on the filter, and the unbound radioligand is washed away.
-
Quantification: Scintillation cocktail is added to each well, and the amount of radioactivity is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [3H]-R1881 (IC50) is calculated.
Androgen Receptor Cellular Assay (Reporter Gene Assay)
This assay measures the functional ability of a compound to antagonize androgen receptor-mediated gene transcription.
Materials:
-
Cell Line: A human cell line (e.g., CHO-K1) co-transfected with a human androgen receptor expression vector and a reporter plasmid containing an androgen-responsive element (ARE) linked to a luciferase reporter gene.
-
Agonist: A known androgen receptor agonist, such as dihydrotestosterone (DHT) or R1881.
-
Test Compound: this compound or PF-998425.
-
Cell Culture Reagents: Cell culture medium, fetal bovine serum, antibiotics.
-
Luciferase Assay Reagents: Luciferase substrate.
-
Apparatus: 96-well cell culture plates, luminometer.
Procedure:
-
Cell Plating: The transfected cells are seeded into 96-well plates and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with a fixed concentration of the AR agonist (to induce reporter gene expression) in the presence of varying concentrations of the test compound.
-
Incubation: The cells are incubated for 18-24 hours to allow for gene transcription and protein expression.
-
Cell Lysis: The cell culture medium is removed, and the cells are lysed to release the luciferase enzyme.
-
Luminescence Measurement: The luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the agonist-induced luciferase activity (IC50) is calculated.
Visualizing the Molecular Landscape
Androgen Receptor Signaling Pathway
The androgen receptor is a ligand-activated transcription factor that plays a crucial role in normal male development and in the progression of prostate cancer.[5] Upon binding to androgens like testosterone or dihydrotestosterone (DHT), the receptor undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus.[5][6] In the nucleus, the AR dimer binds to androgen response elements (AREs) on the DNA, leading to the transcription of target genes involved in cell proliferation and survival.[5][7] this compound, as a non-steroidal antagonist, competitively binds to the AR, preventing its activation by endogenous androgens and subsequent downstream signaling.
References
- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PF-998425 - Biochemicals - CAT N°: 31442 [bertin-bioreagent.com]
- 5. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]
- 6. benchchem.com [benchchem.com]
- 7. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of (Rac)-PF-998425: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of (Rac)-PF-998425, a potent and selective non-steroidal androgen receptor (AR) antagonist. The information presented herein is intended to support research and development efforts in fields such as dermatology and oncology.
This compound, with the chemical name 4-((1R,2R)-2-hydroxycyclohexyl)-2-(trifluoromethyl)benzonitrile, has been identified as a promising agent for conditions driven by androgen receptor activity.[1] This document summarizes its binding affinity, cellular activity, and selectivity, and provides detailed experimental protocols for its in vitro evaluation.
Data Presentation
The following tables summarize the quantitative data for the in vitro activity of this compound.
Table 1: In Vitro Potency of this compound
| Assay Type | Parameter | Value (nM) |
| Androgen Receptor Binding Assay | IC50 | 26 - 37 |
| Androgen Receptor Cellular Assay | IC50 | 43 - 90 |
Note: The range of values reflects data from multiple sources.[1][2][3][4]
Table 2: Receptor Selectivity of this compound
| Receptor | Parameter | Value (nM) | Selectivity (fold vs. AR) |
| Androgen Receptor | IC50 | 26 | - |
| Progesterone Receptor | IC50 | >10,000 | >384 |
Experimental Protocols
The following are representative protocols for the in vitro characterization of androgen receptor antagonists like this compound. It is important to note that these are generalized methods, and specific experimental conditions may have varied in the original characterization of the compound.
Androgen Receptor (AR) Competitive Binding Assay
Objective: To determine the binding affinity of this compound to the androgen receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Receptor Source: Cytosol from rat ventral prostate or recombinant human androgen receptor.
-
Radioligand: [³H]-R1881 (a synthetic androgen).
-
Test Compound: this compound.
-
Assay Buffer: Tris-HCl buffer with additives to stabilize the receptor.
-
Scintillation Cocktail.
-
96-well plates.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the assay buffer, a fixed concentration of [³H]-R1881, and the serially diluted this compound.
-
Add the receptor preparation to initiate the binding reaction.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Separate the bound from the unbound radioligand. This can be achieved by methods such as filtration or precipitation.
-
Add scintillation cocktail to the wells containing the bound radioligand.
-
Measure the radioactivity in each well using a scintillation counter.
-
The data is then analyzed to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of [³H]-R1881.
Androgen Receptor (AR) Functional Cellular Assay
Objective: To assess the ability of this compound to antagonize androgen-induced transcriptional activity in a cellular context.
Materials:
-
Cell Line: A human cell line that endogenously or recombinantly expresses the androgen receptor and contains an androgen-responsive reporter gene construct (e.g., luciferase or beta-galactosidase).
-
Cell Culture Medium: Appropriate medium for the chosen cell line.
-
Agonist: Dihydrotestosterone (DHT) or another synthetic androgen.
-
Test Compound: this compound.
-
Lysis Buffer.
-
Luciferase Assay Reagent (if using a luciferase reporter).
-
Luminometer.
Procedure:
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with serial dilutions of this compound for a defined pre-incubation period.
-
Add a fixed concentration of the androgen agonist (e.g., DHT) to stimulate the androgen receptor.
-
Incubate the cells for a sufficient time to allow for reporter gene expression.
-
Lyse the cells to release the reporter protein.
-
Add the appropriate substrate for the reporter enzyme (e.g., luciferin for luciferase).
-
Measure the reporter signal (e.g., luminescence) using a plate reader.
-
The data is analyzed to determine the IC50 value, representing the concentration of this compound that inhibits 50% of the agonist-induced reporter activity.
Mandatory Visualizations
Androgen Receptor Signaling Pathway and Antagonism by this compound
Caption: Antagonistic action of this compound on the AR signaling pathway.
Experimental Workflow for In Vitro Characterization
Caption: Workflow for the in vitro characterization of this compound.
References
- 1. Rational design and synthesis of 4-((1R,2R)-2-hydroxycyclohexyl)-2(trifluoromethyl)benzonitrile (PF-998425), a novel, nonsteroidal androgen receptor antagonist devoid of phototoxicity for dermatological indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. Preparation of 4-aryl-2-trifluoromethylbenzonitrile derivatives as androgen receptor antagonists for topical suppression of sebum production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of analogues of 5'-([(Z)-4-amino-2-butenyl]methylamino)-5'-deoxyadenosine as inhibitors of tumor cell growth, trypanosomal growth, and HIV-1 infectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
(Rac)-PF-998425 for Androgenetic Alopecia Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Androgenetic alopecia (AGA), commonly known as male or female pattern hair loss, is a prevalent condition characterized by the progressive miniaturization of hair follicles. This process is heavily influenced by androgens, particularly dihydrotestosterone (DHT), and the androgen receptor (AR). (Rac)-PF-998425 is a potent, selective, non-steroidal androgen receptor antagonist that has emerged as a promising candidate for the topical treatment of AGA and other androgen-related dermatological conditions. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data, experimental protocols, and relevant biological pathways.
Core Compound Data: this compound and its Active Enantiomer
This compound is a racemic mixture. The biological activity primarily resides in the (-)-enantiomer, also referred to as PF-998425 or (-)-6a in some literature.[1][2][3] The following tables summarize the key quantitative data for both the racemate and the active enantiomer.
Table 1: In Vitro Activity of this compound and PF-998425
| Compound | Assay Type | Target | IC50 (nM) | Reference |
| This compound | AR Binding Assay | Androgen Receptor | 26 | [3] |
| This compound | Cellular Assay | Androgen Receptor | 90 | [3] |
| PF-998425 ((-)-6a) | AR Binding Assay | Androgen Receptor | 37 | [3] |
| PF-998425 ((-)-6a) | Cellular Assay | Androgen Receptor | 43 | [3] |
| PF-998425 | Progesterone Receptor Binding | Progesterone Receptor | >10,000 |
Table 2: In Vivo Efficacy of PF-998425
| Animal Model | Indication | Administration | Dosage | Outcome | Reference |
| C3H/HeN Mouse | Hair Growth Promotion | Topical | 3% (twice daily) | Increased hair growth | [1] |
| Male Golden Syrian Hamster | Sebum Reduction | Topical | 0.4% (twice daily) | Reduced ear sebum (ED50) | [1] |
Mechanism of Action and Signaling Pathways
Androgenetic alopecia is primarily driven by the binding of DHT to the androgen receptor in dermal papilla cells of the hair follicle. This interaction triggers a cascade of events leading to the miniaturization of the hair follicle and a shortened anagen (growth) phase of the hair cycle. This compound, as a competitive antagonist of the androgen receptor, directly inhibits this initial step.
The binding of androgens to the AR leads to the downstream modulation of several key signaling pathways, including the Wnt/β-catenin and Transforming Growth Factor-beta (TGF-β) pathways. The Wnt/β-catenin pathway is crucial for maintaining the anagen phase and promoting hair follicle stem cell proliferation. Androgen-activated AR can suppress this pathway, contributing to hair loss. Conversely, androgens can induce the expression of TGF-β1 and TGF-β2, which are potent inhibitors of hair follicle growth and promote the catagen (regression) phase.
By blocking the androgen receptor, this compound is hypothesized to prevent the androgen-induced suppression of Wnt/β-catenin signaling and the upregulation of inhibitory factors like TGF-β, thereby promoting a healthy hair growth cycle.
Caption: Androgen Receptor Signaling in Androgenetic Alopecia.
Experimental Protocols
Androgen Receptor Competitive Binding Assay
This protocol outlines a method to determine the binding affinity of a test compound to the androgen receptor using a radioligand competition format.
Materials:
-
Human recombinant Androgen Receptor (AR)
-
[3H]-Mibolerone (radioligand)
-
Test compound (e.g., this compound)
-
Unlabeled DHT (for non-specific binding)
-
Assay Buffer (e.g., TEGD buffer with protease inhibitors)
-
Scintillation vials and scintillation fluid
-
Multi-well plates (e.g., 96-well)
-
Liquid scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound and unlabeled DHT in the assay buffer.
-
In a multi-well plate, add a fixed concentration of human recombinant AR to each well.
-
Add the diluted test compound or unlabeled DHT to the respective wells.
-
Add a fixed concentration of [3H]-Mibolerone to all wells.
-
Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 16-24 hours).
-
Separate the bound from free radioligand using a suitable method (e.g., hydroxylapatite filtration).
-
Transfer the filter paper from each well into a scintillation vial.
-
Add scintillation fluid to each vial and vortex.
-
Measure the radioactivity in each vial using a liquid scintillation counter.
-
Calculate the percentage of specific binding at each concentration of the test compound and determine the IC50 value.
Androgen Receptor Transcriptional Activation Assay (Cellular Assay)
This protocol describes a cell-based assay to measure the ability of a compound to antagonize androgen-induced transcriptional activation of a reporter gene.
Materials:
-
A suitable mammalian cell line expressing the androgen receptor (e.g., PC-3 cells stably transfected with human AR).
-
A reporter plasmid containing an androgen-responsive element (ARE) driving a reporter gene (e.g., luciferase).
-
Transfection reagent.
-
Cell culture medium and supplements.
-
DHT (agonist).
-
Test compound (e.g., this compound).
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere.
-
Co-transfect the cells with the AR expression vector (if not stably expressed) and the ARE-reporter plasmid using a suitable transfection reagent.
-
After transfection, replace the medium with a fresh medium containing a fixed concentration of DHT (e.g., a concentration that gives 80% of the maximal response).
-
Add serial dilutions of the test compound to the wells. Include appropriate controls (vehicle, DHT alone).
-
Incubate the cells for 24-48 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number.
-
Calculate the percentage of inhibition of DHT-induced luciferase activity at each concentration of the test compound and determine the IC50 value.
Testosterone-Induced Alopecia Mouse Model
This in vivo model is used to evaluate the efficacy of compounds in preventing or reversing androgen-induced hair loss.
Materials:
-
Male C57BL/6 mice (or other suitable strain).
-
Testosterone propionate (or DHT).
-
Vehicle for testosterone administration (e.g., corn oil).
-
Test compound formulated for topical or systemic administration.
-
Hair removal cream or clippers.
-
Digital camera for documentation.
-
Image analysis software.
Procedure:
-
Acclimatize the mice for at least one week.
-
Synchronize the hair growth cycle of the mice by depilating a defined area on the dorsal skin.
-
Divide the mice into treatment groups (e.g., vehicle control, testosterone + vehicle, testosterone + test compound).
-
Administer testosterone subcutaneously or intraperitoneally daily to induce an alopecic phenotype.
-
Administer the test compound (e.g., topically to the depilated area) according to the desired dosing regimen.
-
Monitor and photograph the dorsal skin of the mice at regular intervals (e.g., weekly) for a predefined period (e.g., 21-28 days).
-
At the end of the study, euthanize the mice and collect skin samples for histological analysis (e.g., H&E staining to assess hair follicle morphology and staging).
-
Quantify hair regrowth using visual scoring or image analysis of the photographs.
Hamster Ear Sebum Reduction Assay
This model utilizes the sebaceous glands in the hamster ear, which are responsive to androgens, to assess the effect of compounds on sebum production.
Materials:
-
Male Syrian golden hamsters.
-
Test compound formulated for topical application.
-
Vehicle control.
-
Solvent for sebum extraction (e.g., hexane or acetone).
-
Analytical balance.
-
Optional: Histological equipment for sebaceous gland size measurement.
Procedure:
-
Acclimatize the hamsters for at least one week.
-
Divide the hamsters into treatment groups.
-
Apply the test compound or vehicle topically to a defined area of one ear daily for a specified period (e.g., 14-21 days). The contralateral ear can serve as an internal control.
-
At the end of the treatment period, euthanize the hamsters.
-
Excise the treated and control ears.
-
Extract the sebum from the ears using a suitable solvent.
-
Evaporate the solvent and weigh the residual sebum to determine the total amount.
-
Alternatively, skin biopsies can be taken for histological analysis to measure the size of the sebaceous glands.
-
Calculate the percentage reduction in sebum production or sebaceous gland size in the treated group compared to the control group to determine the efficacy of the test compound.
Drug Discovery and Development Workflow
The identification and development of a non-steroidal androgen receptor antagonist like this compound typically follows a structured workflow.
Caption: AR Antagonist Development Workflow.
Synthesis and Chirality
This compound is synthesized as a racemic mixture. The initial synthesis involves the condensation of 4-fluoro-2-(trifluoromethyl)benzonitrile with cyclohexanone, followed by reduction. The resulting cis- and trans-isomers are separated, with the cis-isomer being the active precursor. The racemic cis-isomer is then resolved to isolate the potent (-)-enantiomer, PF-998425. This chiral separation is crucial as the (+)-enantiomer is inactive.[3]
Caption: Synthesis and Resolution of PF-998425.
Conclusion
This compound is a well-characterized androgen receptor antagonist with demonstrated preclinical efficacy for promoting hair growth and reducing sebum production. Its potent and selective mechanism of action, coupled with a favorable profile for topical application, makes it a significant tool for researchers in the field of dermatology and drug development for androgen-mediated conditions like androgenetic alopecia. The experimental protocols and pathway information provided in this guide offer a comprehensive resource for scientists investigating this compound and the broader mechanisms of androgen action in the skin.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Rational design and synthesis of 4-((1R,2R)-2-hydroxycyclohexyl)-2(trifluoromethyl)benzonitrile (PF-998425), a novel, nonsteroidal androgen receptor antagonist devoid of phototoxicity for dermatological indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
The Effect of (Rac)-PF-998425 on Hair Follicle Dermal Papilla Cells: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Rac)-PF-998425 is a potent and selective nonsteroidal androgen receptor (AR) antagonist that has garnered attention for its potential therapeutic application in androgenetic alopecia. This technical guide provides a comprehensive overview of the putative effects of this compound on hair follicle dermal papilla cells (HFDPCs), the key mesenchymal cells that regulate hair follicle cycling and growth. While direct experimental data on the interaction of this compound with HFDPCs is limited in publicly available literature, this document extrapolates its expected mechanism of action based on its function as an AR antagonist and the well-established role of androgen signaling in HFDPC pathophysiology. This guide summarizes the current understanding of androgen action in HFDPCs, presents hypothesized quantitative outcomes of this compound treatment, details relevant experimental protocols for future research, and provides visual representations of the involved signaling pathways and experimental workflows.
Introduction: The Role of Dermal Papilla Cells and Androgen Signaling in Hair Follicle Cycling
The hair follicle undergoes a cyclical process of growth (anagen), regression (catagen), and rest (telogen). This cycle is orchestrated by complex interactions between the epithelial and mesenchymal compartments of the follicle. At the heart of this regulation are the dermal papilla cells, a specialized population of fibroblasts located at the base of the hair follicle. HFDPCs produce and respond to a variety of signaling molecules that control the proliferation and differentiation of follicular keratinocytes, thereby dictating the phase of the hair cycle.
Androgens, particularly dihydrotestosterone (DHT), are key regulators of hair growth and are centrally implicated in the pathogenesis of androgenetic alopecia (AGA). In genetically predisposed individuals, DHT binds to the androgen receptor (AR) in HFDPCs of scalp hair follicles. This binding triggers a cascade of events that ultimately leads to the miniaturization of the hair follicle, a shortened anagen phase, and a prolongation of the telogen phase, resulting in progressive hair thinning.
The AR is a ligand-activated transcription factor. Upon binding to androgens like DHT, the AR translocates to the nucleus and modulates the expression of a suite of target genes. In HFDPCs, this includes genes that influence cell proliferation, survival, and the secretion of paracrine factors that communicate with surrounding epithelial cells.
This compound: A Potent Androgen Receptor Antagonist
This compound is a nonsteroidal compound that acts as a competitive antagonist of the androgen receptor. By binding to the AR, it prevents the binding of endogenous androgens like DHT, thereby inhibiting the downstream signaling cascade. The racemic mixture, this compound, and its individual enantiomers have demonstrated high affinity for the AR.
Table 1: In Vitro Activity of PF-998425
| Assay Type | Compound | IC50 (nM) | Reference |
| Androgen Receptor Binding | PF-998425 | 37 | [1][2] |
| Androgen Receptor Cellular Assay | PF-998425 | 43 | [1][2] |
| Androgen Receptor Binding | This compound | 26 | [3] |
| Androgen Receptor Cellular Assay | This compound | 90 | [3] |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The antagonistic activity of this compound at the AR is the basis for its therapeutic potential in AGA. By blocking the effects of DHT in HFDPCs, it is hypothesized to counteract the molecular drivers of hair follicle miniaturization and promote a healthier hair growth cycle.
Hypothesized Effects of this compound on Hair Follicle Dermal Papilla Cells
Based on its mechanism as an AR antagonist, the following effects of this compound on HFDPCs are proposed:
Reversal of Androgen-Induced Gene Expression Changes
Androgen signaling in HFDPCs leads to the upregulation of genes that inhibit hair growth and the downregulation of genes that promote it. This compound is expected to reverse these changes.
Table 2: Hypothesized Gene Expression Changes in HFDPCs Treated with this compound in the Presence of DHT
| Gene Target | Function | Expected Change with DHT | Expected Change with this compound + DHT |
| DKK1 | Wnt signaling inhibitor | ↑ | ↓ |
| TGF-β1 | Inhibits keratinocyte proliferation | ↑ | ↓ |
| IL-6 | Pro-inflammatory cytokine, inhibits hair growth | ↑ | ↓ |
| IGF-1 | Promotes hair growth | ↓ | ↑ |
| FGF-7 (KGF) | Stimulates keratinocyte proliferation | ↓ | ↑ |
| β-catenin | Key component of the Wnt signaling pathway | ↓ | ↑ |
Modulation of Cell Proliferation and Survival
Androgens have been shown to inhibit the proliferation of HFDPCs from balding scalps. By blocking AR signaling, this compound is anticipated to promote the proliferation and survival of these cells, thereby maintaining a healthy dermal papilla and supporting the anagen phase.
Restoration of the Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is a critical driver of hair follicle development and anagen maintenance. Androgens are known to suppress this pathway in HFDPCs, in part by upregulating the Wnt inhibitor DKK1. As an AR antagonist, this compound is expected to disinhibit the Wnt/β-catenin pathway, leading to increased levels of active β-catenin and the expression of its target genes, which are crucial for hair growth.
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the effects of this compound on HFDPCs.
Cell Culture of Human Hair Follicle Dermal Papilla Cells
-
Isolation: Isolate HFDPCs from human scalp skin biopsies obtained from individuals with androgenetic alopecia. The dermal papilla is micro-dissected from the hair follicle bulb under a stereomicroscope.
-
Culture Medium: Culture the isolated cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1 ng/mL basic fibroblast growth factor (bFGF).
-
Incubation: Maintain the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Passage the cells upon reaching 80-90% confluency using 0.25% Trypsin-EDTA. Experiments should be conducted with cells at early passages (P3-P6) to maintain their phenotypic characteristics.
Cell Proliferation Assay (MTT Assay)
-
Seeding: Seed HFDPCs into 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Treatment: Starve the cells in serum-free DMEM for 24 hours. Then, treat the cells with various concentrations of this compound (e.g., 1, 10, 100, 1000 nM) in the presence or absence of DHT (e.g., 10 nM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Minoxidil).
-
Incubation: Incubate the cells for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
-
Cell Treatment: Seed HFDPCs in 6-well plates and treat with this compound and/or DHT as described for the proliferation assay.
-
RNA Extraction: After 24-48 hours of treatment, extract total RNA from the cells using a suitable RNA isolation kit (e.g., TRIzol reagent).
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qRT-PCR: Perform quantitative real-time PCR using a SYBR Green-based master mix and specific primers for target genes (e.g., DKK1, TGF-β1, IL-6, IGF-1, FGF-7, β-catenin) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Analysis: Calculate the relative gene expression using the 2^-ΔΔCt method.
Western Blot Analysis for Protein Expression
-
Protein Extraction: Treat cells as described above, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration using a BCA protein assay kit.
-
Electrophoresis: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., AR, β-catenin, p-GSK3β) overnight at 4°C. Follow this with incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathways
Caption: Androgen Receptor Signaling Pathway in Hair Follicle Dermal Papilla Cells.
Caption: Wnt/β-catenin Signaling Pathway in Hair Follicle Regulation.
Experimental Workflow
Caption: Experimental Workflow for a Preclinical Study.
Conclusion and Future Directions
This compound, as a potent and selective nonsteroidal androgen receptor antagonist, holds significant promise for the treatment of androgenetic alopecia. While direct experimental evidence of its effects on hair follicle dermal papilla cells is currently lacking in the public domain, its known mechanism of action allows for strong hypotheses to be formulated. It is expected that this compound will counteract the detrimental effects of androgens on HFDPCs by promoting their proliferation, restoring a pro-growth gene expression profile, and reactivating the crucial Wnt/β-catenin signaling pathway.
Future research should focus on conducting the in vitro studies outlined in this guide to provide direct evidence of these effects. Furthermore, ex vivo studies using human hair follicle organ cultures and in vivo studies in relevant animal models will be critical to fully elucidate the therapeutic potential of this compound for hair loss. Such studies will be invaluable for drug development professionals in advancing this compound through the preclinical and clinical trial phases.
References
- 1. Sex hormones and antiandrogens influence in vitro growth of dermal papilla cells and outer root sheath keratinocytes of human hair follicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Androgen receptor inhibits the hair follicle induction potential of dermal papilla cells by binding with Tcf4 at the A574 binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Androgen Receptor Accelerates Premature Senescence of Human Dermal Papilla Cells in Association with DNA Damage | PLOS One [journals.plos.org]
The Role of (Rac)-PF-998425 and Androgen Receptor Antagonism in Sebaceous Gland Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sebaceous glands, key components of the pilosebaceous unit, are intricately regulated by androgens, which play a pivotal role in sebum production. Dysregulation of this process is a cornerstone in the pathophysiology of acne vulgaris. (Rac)-PF-998425 is a potent and selective nonsteroidal androgen receptor (AR) antagonist that holds promise for the topical treatment of androgen-mediated skin disorders like acne by controlling sebum production. Due to the limited availability of specific public data on this compound, this guide provides a comprehensive overview of the role of androgen receptor antagonists in sebaceous gland regulation, using data from closely related and well-studied compounds such as Clascoterone (Cortexolone 17α-propionate) and RU58841 as illustrative examples of the therapeutic class. This document details the underlying signaling pathways, presents quantitative data on the effects of AR antagonists, and provides detailed experimental protocols for the evaluation of such compounds.
Introduction: The Androgen Receptor in Sebaceous Gland Biology
The sebaceous gland is a critical site for androgen metabolism and action. Sebocytes, the primary cells of the sebaceous gland, express the necessary enzymatic machinery, including 17β-hydroxysteroid dehydrogenase and 5α-reductase type 1, to convert precursor androgens into the potent androgen dihydrotestosterone (DHT). DHT binds to the androgen receptor (AR), a ligand-dependent nuclear transcription factor, initiating a cascade of events that lead to increased sebocyte proliferation, differentiation, and lipogenesis, ultimately resulting in sebum production.
This compound is a nonsteroidal compound that acts as a competitive antagonist at the androgen receptor. By binding to the AR, it prevents the binding of endogenous androgens like DHT, thereby inhibiting the downstream signaling that drives sebaceous gland activity.
Mechanism of Action of Androgen Receptor Antagonists in Sebocytes
The primary mechanism of action of this compound and other AR antagonists in sebaceous glands is the competitive inhibition of the androgen receptor. This leads to a reduction in the transcription of androgen-responsive genes that are critical for sebocyte function.
Signaling Pathway
The androgen receptor signaling pathway in sebocytes is a key target for therapeutic intervention. The binding of an AR antagonist like this compound disrupts this pathway.
Methodological & Application
Application Notes and Protocols for (Rac)-PF-998425
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-PF-998425 is a potent and selective nonsteroidal antagonist of the Androgen Receptor (AR), a key regulator in various physiological and pathological processes.[1][2] This document provides detailed in vitro assay protocols to characterize the binding affinity and cellular activity of this compound and similar compounds. The provided methodologies are essential for researchers in oncology, dermatology, and endocrinology investigating AR-targeted therapies.
Mechanism of Action
The androgen receptor is a ligand-activated transcription factor. In its inactive state, it resides in the cytoplasm complexed with heat shock proteins (HSPs). Upon binding to androgens like dihydrotestosterone (DHT), the AR undergoes a conformational change, dissociates from HSPs, dimerizes, and translocates to the nucleus. Within the nucleus, the AR dimer binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes, leading to the recruitment of co-regulators and initiation of gene transcription. This compound acts as a competitive antagonist, binding to the ligand-binding domain of the AR and preventing the conformational changes necessary for its activation and subsequent downstream signaling.
Quantitative Data Summary
The following table summarizes the in vitro activity of this compound and its related enantiomer, PF-998425.
| Compound | Assay Type | Parameter | Value (nM) |
| This compound | AR Binding Assay | IC50 | 26[1][3] |
| AR Cellular Assay | IC50 | 90[1][3] | |
| PF-998425 | AR Binding Assay | IC50 | 37[2][4] |
| AR Cellular Assay | IC50 | 43[2][4] | |
| Progesterone Receptor Binding | IC50 | >10,000[3][4] |
IC50: The half-maximal inhibitory concentration, representing the concentration of the antagonist required to inhibit 50% of the specific binding or cellular response. A lower IC50 value indicates higher potency.
Experimental Protocols
Androgen Receptor Competitive Binding Assay
This assay quantifies the ability of a test compound to compete with a radiolabeled androgen for binding to the AR ligand-binding domain (LBD).
Materials:
-
Purified recombinant human Androgen Receptor Ligand-Binding Domain (AR-LBD)
-
Radioligand: [³H]-Dihydrotestosterone ([³H]-DHT)
-
Test Compound: this compound
-
Assay Buffer: Tris-HCl (pH 7.4) with protease inhibitors
-
Wash Buffer: Ice-cold Tris-HCl (pH 7.4)
-
Scintillation Cocktail
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Prepare a solution of AR-LBD and a fixed concentration of [³H]-DHT in the assay buffer.
-
-
Assay Plate Setup:
-
In a 96-well plate, add the AR-LBD/[³H]-DHT solution to each well.
-
Add the serially diluted this compound to the respective wells.
-
Include control wells for total binding (no competitor) and non-specific binding (excess non-radiolabeled DHT).
-
-
Incubation:
-
Incubate the plate at 4°C for 16-24 hours to reach binding equilibrium.
-
-
Filtration and Washing:
-
Transfer the contents of the assay plate to a 96-well filter plate.
-
Rapidly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection:
-
Dry the filter plate and add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value.
-
AR-Mediated Transcriptional Reporter Assay
This cellular assay measures the ability of a test compound to inhibit the transcriptional activity of the AR in response to an agonist.
Materials:
-
Cell Line: A human cell line stably expressing the full-length human AR and a luciferase reporter gene under the control of an ARE-driven promoter (e.g., VCaP or engineered COS-1 cells).
-
Cell Culture Medium: Appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
AR Agonist: Dihydrotestosterone (DHT)
-
Test Compound: this compound
-
Luciferase Assay Reagent
-
96-well white, clear-bottom cell culture plates
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Treat the cells with the serially diluted this compound.
-
Add a fixed, sub-maximal concentration of DHT to all wells except the vehicle control.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 18-24 hours.
-
-
Cell Lysis and Reporter Gene Assay:
-
Remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Add the luciferase substrate to the cell lysate.
-
-
Detection:
-
Measure the luminescence in each well using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a measure of cell viability if necessary.
-
Calculate the percentage of inhibition of DHT-induced luciferase activity for each concentration of this compound.
-
Plot the percentage of inhibition against the log concentration of the test compound to determine the IC50 value.
-
Visualizations
Caption: Androgen Receptor Signaling Pathway and Antagonist Inhibition.
Caption: In Vitro Assay Experimental Workflow.
References
Application Notes and Protocols for (Rac)-PF-998425 in a Cell-Based Androgen Receptor Antagonism Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-PF-998425 is a potent, selective, and nonsteroidal antagonist of the androgen receptor (AR), a key regulator in the progression of various androgen-dependent conditions. The androgen receptor, a ligand-activated transcription factor, plays a crucial role in the development and function of the prostate, as well as in the pathophysiology of prostate cancer and androgenetic alopecia. Upon binding to androgens like dihydrotestosterone (DHT), the AR translocates to the nucleus and activates the transcription of target genes. Antagonists of the AR, such as this compound, competitively inhibit this process, thereby blocking androgen-mediated cellular responses. This document provides detailed protocols for a cell-based reporter gene assay to characterize the antagonistic activity of this compound.
Principle of the Assay
This protocol describes a luciferase reporter gene assay, a widely used method to quantify the transcriptional activity of the androgen receptor. The assay utilizes a host cell line engineered to express the human androgen receptor and a luciferase reporter gene under the control of an androgen-responsive element (ARE). In the presence of an AR agonist like DHT, the activated AR binds to the ARE, driving the expression of luciferase. An AR antagonist, such as this compound, will compete with the agonist for AR binding, leading to a dose-dependent decrease in luciferase expression and, consequently, a reduction in the luminescent signal.
Data Presentation
The antagonistic activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes the reported in vitro activity of this compound.
| Assay Type | Parameter | Value (nM) |
| Androgen Receptor Binding Assay | IC50 | 26 |
| Cell-Based AR Antagonism Assay | IC50 | 90 |
Signaling Pathway and Experimental Workflow
Androgen Receptor Signaling Pathway
The following diagram illustrates the canonical androgen receptor signaling pathway and the mechanism of action for an AR antagonist.
Caption: Canonical Androgen Receptor Signaling Pathway and Antagonist Inhibition.
Experimental Workflow for AR Antagonism Assay
The diagram below outlines the key steps in the cell-based reporter assay to determine the IC50 of this compound.
Caption: Experimental Workflow for the AR Antagonist Luciferase Reporter Assay.
Experimental Protocols
This protocol is adapted from established methods for assessing androgen receptor antagonism using a luciferase reporter gene assay. A suitable cell line for this assay would be a human prostate cancer cell line that is AR-negative, such as PC-3, which can be co-transfected with an AR expression vector and an ARE-luciferase reporter vector. Alternatively, a stable cell line expressing both constructs can be used.
Materials and Reagents
-
Cell Line: PC-3 cells (or another suitable AR-negative cell line).
-
Culture Medium: F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Assay Medium: F-12K Medium supplemented with 10% Charcoal-Stripped Fetal Bovine Serum (CSS) and 1% Penicillin-Streptomycin.
-
Plasmids:
-
pCMV-hAR (human androgen receptor expression vector).
-
pGL4.36[luc2P/MMTV/Hygro] or a similar androgen-responsive luciferase reporter vector.
-
pRL-TK (Renilla luciferase control vector for normalization).
-
-
Transfection Reagent: Lipofectamine™ 3000 or a similar high-efficiency transfection reagent.
-
Test Compound: this compound, dissolved in DMSO to prepare a stock solution (e.g., 10 mM).
-
Agonist: Dihydrotestosterone (DHT), dissolved in ethanol or DMSO to prepare a stock solution (e.g., 10 µM).
-
Assay Plate: White, clear-bottom 96-well cell culture plates.
-
Luciferase Assay System: Dual-Luciferase® Reporter Assay System or a similar kit.
-
Luminometer: Plate-reading luminometer.
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
Protocol
Day 1: Cell Seeding and Transfection
-
Culture PC-3 cells in F-12K medium with 10% FBS until they reach 70-80% confluency.
-
Trypsinize the cells, resuspend them in the same medium, and perform a cell count.
-
Seed 2 x 10^4 cells per well in a 96-well white, clear-bottom plate in a final volume of 100 µL.
-
Incubate for 4-6 hours at 37°C in a 5% CO2 incubator to allow cells to attach.
-
For each well to be transfected, prepare a DNA-transfection reagent complex according to the manufacturer's protocol. A typical ratio per well would be:
-
100 ng of ARE-luciferase reporter vector.
-
50 ng of pCMV-hAR expression vector.
-
10 ng of pRL-TK control vector.
-
-
Add the transfection complex to the cells.
-
Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
Day 2: Compound Treatment
-
After the transfection period, carefully aspirate the medium from each well.
-
Wash the cells once with 100 µL of sterile PBS.
-
Replace the medium with 90 µL of assay medium (containing charcoal-stripped FBS).
-
Prepare serial dilutions of this compound in the assay medium. The final concentrations should typically range from 0.1 nM to 10 µM.
-
Prepare a working solution of DHT in the assay medium at a concentration that elicits approximately 80% of the maximal response (EC80). This concentration needs to be predetermined in a separate agonist dose-response experiment but is often in the range of 0.1-1 nM.
-
Add 10 µL of the this compound serial dilutions to the respective wells.
-
To all wells (except the vehicle control), add 10 µL of the DHT working solution. To the vehicle control wells, add 10 µL of the assay medium.
-
The final volume in each well should be 110 µL.
-
Include the following controls on each plate:
-
Vehicle Control: Cells treated with the vehicle (e.g., 0.1% DMSO) only.
-
Agonist Control: Cells treated with DHT at the EC80 concentration.
-
Antagonist Titration: Cells treated with varying concentrations of this compound in the presence of a constant concentration of DHT.
-
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
Day 3: Luciferase Assay
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 15-20 minutes.
-
Carefully aspirate the medium from each well.
-
Wash the cells once with 100 µL of PBS.
-
Lyse the cells by adding 20 µL of 1X Passive Lysis Buffer (from the Dual-Luciferase® Reporter Assay System) to each well.
-
Place the plate on an orbital shaker for 15 minutes at room temperature to ensure complete lysis.
-
Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's instructions for the Dual-Luciferase® Reporter Assay System.
Data Analysis
-
Normalization: For each well, divide the firefly luciferase activity by the Renilla luciferase activity to obtain a normalized response. This corrects for variations in transfection efficiency and cell number.
-
Percentage Inhibition Calculation:
-
Determine the average normalized response for the "Agonist Control" and "Vehicle Control".
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = 100 x [1 - (Normalized Response of Sample - Average Vehicle Control) / (Average Agonist Control - Average Vehicle Control)]
-
-
IC50 Determination:
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic (or sigmoidal dose-response) curve to determine the IC50 value, which is the concentration of the antagonist that causes 50% inhibition of the agonist response.
-
Conclusion
The provided application note and protocol offer a comprehensive guide for the characterization of this compound as an androgen receptor antagonist using a cell-based luciferase reporter gene assay. This robust and quantitative method is essential for the preclinical evaluation of AR modulators in drug discovery and development. The data generated from this assay will aid researchers in understanding the potency and mechanism of action of this compound and similar compounds.
Application Notes and Protocols: Androgen Receptor Binding Assay with (Rac)-PF-998425
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-PF-998425 is a potent and selective nonsteroidal antagonist of the androgen receptor (AR).[1][2][3] Its primary application in research is for investigating conditions related to androgen activity, such as androgenetic alopecia.[1][2][3] These application notes provide a detailed protocol for a competitive androgen receptor binding assay using this compound, enabling researchers to determine the binding affinity of test compounds for the androgen receptor.
Mechanism of Action
The androgen receptor is a ligand-activated transcription factor that plays a crucial role in the development and function of the prostate and other androgen-responsive tissues.[4] Upon binding to androgens like testosterone and dihydrotestosterone (DHT), the AR translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on DNA, thereby regulating the transcription of target genes involved in cell proliferation and survival.[5][6] this compound acts as a competitive antagonist, binding to the AR and preventing the binding of endogenous androgens, thus inhibiting downstream signaling.
Quantitative Data
The binding affinity of this compound and its enantiomer PF-998425 for the androgen receptor has been determined in various assays. The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.
| Compound | Assay Type | IC50 (nM) | Reference |
| This compound | AR Binding Assay | 26 | [1][7] |
| This compound | Cellular Assay | 90 | [1][7] |
| PF-998425 | AR Binding Assay | 37 | [2] |
| PF-998425 | Cellular Assay | 43 | [2] |
Signaling Pathway
The androgen receptor signaling pathway is a key regulator of gene expression in response to androgens. The classical pathway involves the binding of androgens to the AR in the cytoplasm, followed by nuclear translocation and gene regulation. Non-classical pathways can also be activated.
Caption: Androgen Receptor Signaling Pathway.
Experimental Protocols
Competitive Radioligand Binding Assay for the Androgen Receptor
This protocol is adapted from established methods for competitive androgen receptor binding assays and is suitable for determining the relative binding affinity (Ki) of a test compound.[8][9]
Materials and Reagents:
-
Test Compound: this compound or other unlabeled test compounds.
-
Radioligand: [³H]-R1881 (Methyltrienolone), a synthetic androgen.
-
Androgen Receptor Source: Cytosol isolated from rat prostate tissue.[10]
-
Buffers:
-
Scintillation Cocktail: (e.g., Betaplate Scint).[11]
-
Equipment:
-
Homogenizer
-
Refrigerated centrifuge
-
96-well filter plates (e.g., GF/C filters pre-soaked in 0.3% PEI).[11]
-
Vacuum filtration manifold
-
Scintillation counter
-
Pipettes and general lab equipment
-
Experimental Workflow Diagram:
Caption: Androgen Receptor Binding Assay Workflow.
Procedure:
-
Preparation of Androgen Receptor Source (Rat Prostate Cytosol):
-
Homogenize fresh or frozen rat prostate tissue in ice-cold lysis buffer.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove large debris.[11]
-
Centrifuge the supernatant at a high speed (e.g., 20,000 x g) to pellet the membranes containing the androgen receptor.[11]
-
Resuspend the pellet in assay buffer.
-
Determine the protein concentration of the cytosol preparation (e.g., using a BCA assay).[11]
-
-
Assay Setup:
-
Prepare serial dilutions of the unlabeled test compound (this compound) over a suitable concentration range (e.g., 10⁻¹⁰ M to 10⁻⁵ M).
-
In a 96-well plate, set up the following in duplicate or triplicate:
-
Total Binding: Wells containing the AR preparation and a fixed concentration of [³H]-R1881.
-
Non-specific Binding: Wells containing the AR preparation, [³H]-R1881, and a high concentration of a non-radiolabeled androgen (e.g., 10 µM R1881) to saturate the receptors.
-
Competitor Wells: Wells containing the AR preparation, [³H]-R1881, and varying concentrations of the test compound.
-
-
-
Incubation:
-
Filtration and Washing:
-
Terminate the incubation by rapid vacuum filtration through the pre-soaked 96-well filter plates. This separates the receptor-bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
-
Scintillation Counting:
-
Dry the filter plate.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in each well using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding:
-
Specific Binding = Total Binding - Non-specific Binding.
-
-
Determine IC50:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.
-
-
Calculate Ki:
-
The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where [L] is the concentration of the radioligand used in the assay and Kd is the dissociation constant of the radioligand for the receptor.[11]
-
-
Conclusion
This competitive radioligand binding assay provides a robust method for characterizing the interaction of this compound and other test compounds with the androgen receptor. The provided protocols and diagrams offer a comprehensive guide for researchers in the field of endocrinology and drug discovery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Rational design and synthesis of 4-((1R,2R)-2-hydroxycyclohexyl)-2(trifluoromethyl)benzonitrile (PF-998425), a novel, nonsteroidal androgen receptor antagonist devoid of phototoxicity for dermatological indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Androgen receptor signaling in prostate cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Androgen Receptor Signaling in Prostate Cancer and Therapeutic Strategies [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. PF 998425 | CAS 1076225-27-8 | PF998425 | Tocris Bioscience [tocris.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 10. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
Application Notes and Protocols for (Rac)-PF-998425 in Animal Models for Hair Growth Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-PF-998425 is a potent and selective nonsteroidal androgen receptor (AR) antagonist, making it a compound of significant interest for research into androgenetic alopecia (AGA), a common form of hair loss in both men and women.[1][2][3] Androgens, such as testosterone and dihydrotestosterone (DHT), play a crucial role in the miniaturization of hair follicles, a key pathological feature of AGA. By blocking the androgen receptor, this compound has the potential to counteract these effects and promote hair growth.[4] These application notes provide an overview of the use of this compound in preclinical animal models for hair growth studies, including detailed experimental protocols and relevant signaling pathways.
Mechanism of Action
This compound functions by competitively inhibiting the binding of androgens to the androgen receptor. This antagonism prevents the downstream signaling cascade that leads to the suppression of hair growth in genetically susceptible individuals. The primary signaling pathway implicated in androgen-mediated hair loss involves the interaction of the androgen-bound AR with other signaling molecules, which can ultimately inhibit the Wnt/β-catenin pathway, a critical regulator of the anagen (growth) phase of the hair follicle cycle.[4][5]
Quantitative Data
The following table summarizes the in vitro potency of this compound.
| Assay Type | Target | IC50 Value | Reference |
| Radioligand Binding Assay | Androgen Receptor | 26 nM | [1] |
| Cellular Assay | Androgen Receptor | 90 nM | [1] |
| Radioligand Binding Assay | Androgen Receptor | 37 nM | [2][3] |
| Cellular Assay | Androgen Receptor | 43 nM | [2][3] |
| Radioligand Binding Assay | Progesterone Receptor | >10,000 nM | [2] |
Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PF-998425 - Biochemicals - CAT N°: 31442 [bertin-bioreagent.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Topical Application of Oleuropein Induces Anagen Hair Growth in Telogen Mouse Skin | PLOS One [journals.plos.org]
Application Notes and Protocols for Topical Formulation of (Rac)-PF-998425
For Research Use Only
These application notes provide a comprehensive guide for the preparation, characterization, and evaluation of a topical formulation of (Rac)-PF-998425 for pre-clinical research. This compound is a potent and selective non-steroidal androgen receptor (AR) antagonist, with potential applications in dermatological research, particularly in conditions influenced by androgens such as androgenetic alopecia.[1][2][3][4]
Introduction
This compound acts as a competitive antagonist of the androgen receptor, inhibiting the binding of androgens like testosterone and dihydrotestosterone (DHT). This mechanism of action makes it a valuable tool for investigating the role of androgen signaling in various physiological and pathological processes in the skin. Topical delivery offers the advantage of localized activity, minimizing potential systemic side effects.[5] This document outlines protocols for formulating this compound into a stable and effective topical preparation for in vitro and in vivo research models.
This compound Compound Properties
A summary of the key properties of this compound is presented in Table 1. Understanding these properties is crucial for formulation development.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₄F₃NO | [1][2] |
| Molecular Weight | 269.26 g/mol | [1] |
| Appearance | White to off-white powder | [1] |
| IC₅₀ (AR Binding Assay) | 26 nM | [1][4] |
| IC₅₀ (Cellular Assay) | 43 - 90 nM | [2][3][4] |
| Solubility | Soluble in DMSO, PEG300, Ethanol | [1][3] |
| Storage | Powder: -20°C; Stock Solution: -80°C (6 months), -20°C (1 month) | [1][3] |
Signaling Pathway
The mechanism of action of this compound involves the antagonism of the androgen receptor signaling pathway. A simplified diagram of this pathway is provided below.
References
Dissolving (Rac)-PF-998425: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, the proper dissolution of (Rac)-PF-998425, a potent and selective nonsteroidal androgen receptor (AR) antagonist, is critical for accurate and reproducible experimental results. This document provides detailed application notes and protocols for the dissolution of this compound for both in vitro and in vivo studies.
This compound is a valuable research tool in studies related to conditions such as androgenetic alopecia.[1] Ensuring its complete dissolution and stability in solution is the first step toward reliable experimental outcomes.
Data Presentation: Solubility Summary
The following table summarizes the known solubility of this compound in various solvents and formulations. It is crucial to use high-purity, anhydrous solvents, as the presence of water can affect the solubility and stability of the compound. For dimethyl sulfoxide (DMSO), it is recommended to use a freshly opened bottle, as DMSO is hygroscopic and absorbed moisture can impact solubility.[1]
| Solvent/Formulation | Maximum Solubility | Molar Concentration (approx.) | Application | Notes |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL[1] | 371.39 mM[1] | In Vitro Stock | Ultrasonic treatment may be needed to achieve full dissolution.[1] |
| Formulation 1 | ≥ 2.5 mg/mL[1] | ≥ 9.28 mM[1] | In Vivo | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. Results in a clear solution.[1] |
| Formulation 2 | ≥ 2.5 mg/mL[1] | ≥ 9.28 mM[1] | In Vivo | 10% DMSO, 90% (20% SBE-β-CD in Saline). Results in a clear solution.[1] |
| Formulation 3 | ≥ 2.5 mg/mL[1] | ≥ 9.28 mM[1] | In Vivo | 10% DMSO, 90% Corn Oil. Results in a clear solution.[1] |
Experimental Protocols
I. Preparation of Stock Solution for In Vitro Experiments
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, suitable for subsequent dilution in cell culture media or other aqueous buffers for in vitro assays.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial.
-
Solvent Addition: Add the calculated volume of DMSO to achieve the desired concentration (e.g., for a 100 mg/mL stock solution, add 10 µL of DMSO for every 1 mg of compound).
-
Dissolution:
-
Vortex the mixture vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in an ultrasonic bath for 5-10 minutes. Gentle heating may also aid dissolution, but care should be taken to avoid degradation.[1]
-
-
Sterilization (Optional): If required for sterile cell culture applications, the concentrated DMSO stock solution can be sterilized by filtration through a 0.22 µm syringe filter compatible with organic solvents.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to one month or at -80°C for up to six months.[1]
Caption: Workflow for preparing a concentrated stock solution of this compound in DMSO.
II. Preparation of Working Solutions for In Vitro Experiments
For cell-based assays, the concentrated DMSO stock solution must be diluted to the final working concentration in the appropriate cell culture medium.
Important Considerations:
-
The final concentration of DMSO in the cell culture medium should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
It is recommended to prepare fresh working solutions for each experiment. Aqueous solutions of many compounds are not stable for long periods.
Procedure:
-
Perform a serial dilution of the DMSO stock solution in cell culture medium to achieve the desired final concentration.
-
For example, to prepare a 10 µM working solution from a 10 mM stock, first, create an intermediate dilution (e.g., 1:100 to get a 100 µM solution) and then a final dilution (e.g., 1:10) into the final volume of media.
-
Mix thoroughly by gentle pipetting or inversion.
III. Preparation of Formulations for In Vivo Experiments
The following protocols detail the preparation of three different formulations suitable for animal studies. The choice of formulation may depend on the route of administration and the specific experimental requirements.
A. Formulation 1: DMSO/PEG300/Tween-80/Saline
This formulation results in a clear solution with a solubility of ≥ 2.5 mg/mL.[1]
Materials:
-
This compound
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl in sterile water)
Procedure (for 1 mL of formulation):
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
In a sterile tube, add 100 µL of the 25 mg/mL this compound DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 and mix until a homogenous solution is formed.
-
Add 450 µL of saline to bring the total volume to 1 mL. Mix well.
B. Formulation 2: DMSO/SBE-β-CD in Saline
This formulation also produces a clear solution with a solubility of ≥ 2.5 mg/mL.[1] SBE-β-CD (Sulfobutyl ether beta-cyclodextrin) is a solubilizing agent.
Materials:
-
This compound
-
DMSO
-
20% (w/v) SBE-β-CD in Saline
Procedure (for 1 mL of formulation):
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
In a sterile tube, add 100 µL of the 25 mg/mL this compound DMSO stock solution.
-
Add 900 µL of 20% SBE-β-CD in saline.
-
Mix thoroughly until a clear solution is obtained.
C. Formulation 3: DMSO/Corn Oil
This formulation is suitable for oral or subcutaneous administration and results in a clear solution with a solubility of ≥ 2.5 mg/mL.[1]
Materials:
-
This compound
-
DMSO
-
Corn Oil
Procedure (for 1 mL of formulation):
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
In a sterile tube, add 100 µL of the 25 mg/mL this compound DMSO stock solution.
-
Add 900 µL of corn oil.
-
Mix thoroughly until a clear and homogenous solution is achieved.
Caption: Decision workflow for preparing different in vivo formulations of this compound.
Signaling Pathway Context
This compound functions as an antagonist of the Androgen Receptor (AR). In many target cells, androgens like testosterone or dihydrotestosterone (DHT) bind to the AR, leading to its translocation to the nucleus, where it acts as a transcription factor to regulate gene expression. This compound competitively binds to the AR, preventing the binding of natural androgens and thereby inhibiting downstream signaling.
Caption: Simplified signaling pathway showing the antagonistic action of this compound.
References
(Rac)-PF-998425: Application Notes for Stock Solution Preparation and Storage
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation and storage of stock solutions of (Rac)-PF-998425, a potent and selective nonsteroidal androgen receptor (AR) antagonist. Adherence to these protocols is crucial for ensuring the compound's stability and obtaining reliable and reproducible experimental results.
Compound Information
| Parameter | Value | Reference |
| IUPAC Name | 4-((1R,2R)-2-Hydroxycyclohexyl)-2-(trifluoromethyl)benzonitrile | [1] |
| Molecular Formula | C₁₄H₁₄F₃NO | |
| Molecular Weight | 269.26 g/mol | |
| CAS Number | 1076225-27-8 | [2] |
| Mechanism of Action | Selective non-steroidal androgen receptor (AR) antagonist | [1][2][3] |
| IC₅₀ (AR Binding) | 26 nM | [1][3] |
| IC₅₀ (Cellular Assay) | 90 nM | [1][3] |
Solubility Data
This compound exhibits varying solubility depending on the solvent system. It is critical to use high-purity, anhydrous solvents, particularly when using dimethyl sulfoxide (DMSO), as its hygroscopic nature can significantly impact solubility.[2][3] If precipitation is observed, gentle heating and/or sonication can be employed to aid dissolution.[2][3]
| Solvent/Solvent System | Solubility | Notes |
| DMSO | ≥ 100 mg/mL (371.39 mM) | Use of newly opened DMSO and ultrasonication is recommended.[3] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (9.28 mM) | Results in a clear solution.[3] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (9.28 mM) | Results in a clear solution.[2][3] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (9.28 mM) | Results in a clear solution.[2][3] |
Experimental Protocols
Preparation of a 10 mM DMSO Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Microcentrifuge tubes or vials
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation.
-
Weigh: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.69 mg of the compound.
-
Dissolve: Add the appropriate volume of anhydrous DMSO to the powder. For a 10 mM solution, the volume of DMSO can be calculated using the following formula: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Concentration (mol/L))
-
Mix: Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.
-
Sonicate: If the compound does not fully dissolve, place the vial in an ultrasonic bath for 5-10 minutes.[3]
-
Inspect: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store: Store the aliquots at the recommended temperature (see Section 4).
Storage and Stability
Proper storage of the this compound stock solution is essential to maintain its integrity and activity over time.
| Storage Temperature | Shelf Life | Recommendations |
| -20°C | 1 month | Suitable for short-term storage.[2][3] |
| -80°C | 6 months | Recommended for long-term storage.[2][3] |
Important Considerations:
-
Avoid repeated freeze-thaw cycles as this can lead to degradation of the compound.
-
Protect the stock solution from light.
-
Ensure that storage vials are tightly sealed to prevent solvent evaporation and contamination.
Visualizations
Signaling Pathway
Caption: Simplified signaling pathway of Androgen Receptor (AR) and the antagonistic action of this compound.
Experimental Workflow
Caption: Experimental workflow for the preparation of a this compound stock solution.
References
Application Notes and Protocols for (Rac)-PF-998425 Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and administration of (Rac)-PF-998425, a potent and selective non-steroidal androgen receptor (AR) antagonist, in mouse models. The information compiled herein is intended to guide researchers in designing and executing in vivo studies.
Compound Information
This compound and its active enantiomer, PF-998425, are valuable research tools for investigating the role of the androgen receptor in various physiological and pathological processes.
| Parameter | Value | Reference |
| Compound Name | This compound | N/A |
| Active Enantiomer | PF-998425 | N/A |
| Target | Androgen Receptor (AR) | N/A |
| Mechanism of Action | Antagonist | N/A |
| PF-998425 IC50 (AR Binding Assay) | 37 nM | [1] |
| PF-998425 IC50 (Cell-based Assay) | 43 nM | [1] |
Dosing and Administration Overview
To date, specific dosing information for this compound in mice is primarily available for topical administration in hair growth studies. While protocols for preparing formulations for oral and intraperitoneal administration are available, specific dosages for these routes in published mouse studies have not been identified. Therefore, researchers should consider the following as guidance and may need to conduct dose-finding studies for oral and intraperitoneal applications.
Topical Administration Protocol
This protocol is based on a study investigating the effect of PF-998425 on hair growth in a mouse model.[1]
Dosing
| Parameter | Value |
| Concentration | 3% (w/v) |
| Frequency | Twice daily |
| Application Volume | Dependent on the surface area to be treated. A thin layer should be applied to the target skin area. |
Experimental Protocol: Topical Hair Growth Study
This experimental workflow outlines the key steps for a topical hair growth study in mice using PF-998425.
Figure 1: Experimental workflow for a topical hair growth study in mice.
Oral and Intraperitoneal Administration Protocols
Important Note: Specific oral or intraperitoneal doses for this compound in mice have not been identified in the reviewed scientific literature. The following protocols are for the preparation of dosing solutions. Researchers must conduct appropriate dose-finding and toxicity studies to determine a safe and effective dose for their specific mouse model and experimental endpoint.
Formulation Protocols
Several vehicle compositions can be used to prepare this compound for oral and intraperitoneal administration. Below are three common protocols.
Table of Formulation Protocols
| Protocol | Vehicle Composition | Solubility | Notes |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | This protocol yields a clear solution. If the continuous dosing period exceeds half a month, this protocol should be chosen carefully. |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | This protocol yields a clear solution. |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | This protocol yields a clear solution. |
Preparation of Working Solution (Example using Protocol 1)
This protocol describes the preparation of a 1 mL working solution at a concentration of 2.5 mg/mL.
Figure 2: Workflow for preparing a 2.5 mg/mL this compound solution.
General Guidelines for Administration Volumes in Mice
The volume of administration depends on the route and the size of the mouse. The smallest possible volume should always be used to avoid harm.
| Route | Maximum Recommended Volume | Needle Size (Gauge) |
| Oral (Gavage) | 10 mL/kg | 20-22 g (with ball tip) |
| Intraperitoneal (IP) | 10 mL/kg | 25-27 g |
Signaling Pathway
This compound acts as an antagonist to the androgen receptor, thereby inhibiting the downstream signaling cascade initiated by androgens like testosterone and dihydrotestosterone (DHT).
Figure 3: Androgen receptor signaling pathway and the inhibitory action of this compound.
Conclusion
The provided protocols and data offer a foundation for the use of this compound in murine research. For topical administration, a clear dosage from a hair growth study is available. For oral and intraperitoneal routes, while formulation protocols are established, researchers are strongly advised to perform their own dose-escalation studies to determine the optimal and safe dosage for their specific experimental conditions. Careful observation for any signs of toxicity is paramount during these initial studies.
References
Application Notes and Protocols for Testing (Rac)-PF-998425 Efficacy in a Hamster Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-PF-998425 is a potent and selective nonsteroidal androgen receptor (AR) antagonist, with IC50 values of 26 nM and 90 nM in AR binding and cellular assays, respectively.[1] Its mechanism of action involves the competitive inhibition of androgens, such as testosterone and dihydrotestosterone (DHT), from binding to the AR. This interference with androgen signaling makes this compound a promising candidate for the treatment of androgen-dependent conditions, most notably androgenetic alopecia (AGA).[1] AGA is characterized by the miniaturization of hair follicles, a process driven by the binding of DHT to androgen receptors in the dermal papilla cells of the scalp.
The Syrian hamster (Mesocricetus auratus) has emerged as a valuable animal model in biomedical research, offering physiological and immunological similarities to humans that can be advantageous over murine models in specific contexts.[2][3] Notably, the hamster flank organ is a well-established model for studying androgen-dependent sebaceous gland and hair follicle activity. Furthermore, testosterone administration in hamsters has been shown to induce a delay in hair regrowth, providing a relevant model for evaluating the efficacy of anti-androgenic compounds. This document provides detailed protocols for utilizing a testosterone-induced hair growth delay model in Syrian hamsters to assess the therapeutic potential of this compound.
Data Presentation
The following tables summarize key quantitative data relevant to the experimental design.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Reference |
| IC50 (AR Binding Assay) | 26 nM | [1] |
| IC50 (AR Cellular Assay) | 90 nM | [1] |
Table 2: Proposed Dosing for Testosterone-Induced Hair Growth Delay in Hamsters
| Compound | Dosage | Administration Route | Frequency | Duration | Reference (Adapted from) |
| Testosterone Propionate | 200 µ g/day | Subcutaneous | 5 days/week | 3 weeks | [4] |
| This compound (Topical) | 1-5% solution | Topical | Once daily | 3 weeks | N/A (Proposed) |
| Vehicle Control | Equal volume to treatment | Topical/Subcutaneous | Matched to treatment | 3 weeks | N/A (Standard Practice) |
| Positive Control (e.g., Finasteride) | 1 mg/kg | Subcutaneous | Once daily | 3 weeks | [5] (Adapted from mouse model) |
Table 3: Key Efficacy Endpoints and Expected Outcomes
| Endpoint | Measurement | Expected Outcome with this compound |
| Hair Growth Score | Visual assessment using a 0-5 scale | Increased score compared to testosterone-only group |
| Hair Shaft Diameter | Micrometry of plucked hairs | Increased diameter compared to testosterone-only group |
| Anagen/Telogen Ratio | Histological analysis of skin biopsies | Increased ratio compared to testosterone-only group |
| Follicle Density | Histological analysis of skin biopsies | Maintained or increased density compared to testosterone-only group |
| Androgen Receptor Expression | Immunohistochemistry/Western Blot | No change in expression, but blockage of function |
| Wnt/β-catenin Pathway Markers | qPCR/Western Blot (e.g., β-catenin, Lef1) | Upregulation compared to testosterone-only group |
Experimental Protocols
Animal Model: Testosterone-Induced Hair Growth Delay in Syrian Hamsters
This protocol is adapted from studies on the hamster flank organ and testosterone-induced hair growth inhibition.
Materials:
-
Male Syrian hamsters (8-10 weeks old)
-
Testosterone Propionate (TP) in a suitable vehicle (e.g., sesame oil)
-
This compound formulated for topical application (e.g., in an ethanol/propylene glycol/water vehicle)
-
Vehicle control for topical application
-
Positive control (e.g., Finasteride)
-
Electric clippers
-
Digital camera for documentation
-
Calipers
-
Biopsy punch (4 mm)
-
Formalin and histology processing reagents
-
Microscope with imaging software
Procedure:
-
Animal Acclimatization: House hamsters individually in a controlled environment (12:12 hour light-dark cycle, 22±2°C, food and water ad libitum) for at least one week prior to the experiment.
-
Hair Removal: Anesthetize the hamsters and carefully clip the hair from a defined area on the dorsal back (e.g., 2 cm x 2 cm).
-
Grouping: Randomly divide the animals into the following groups (n=8-10 per group):
-
Group 1: Vehicle Control (Subcutaneous vehicle + Topical vehicle)
-
Group 2: Testosterone Propionate (TP) Control (Subcutaneous TP + Topical vehicle)
-
Group 3: TP + this compound (Low Dose)
-
Group 4: TP + this compound (High Dose)
-
Group 5: TP + Positive Control (e.g., Finasteride)
-
-
Drug Administration:
-
Administer Testosterone Propionate (200 µ g/day ) subcutaneously five days a week for three weeks to induce hair growth delay.[4]
-
Apply the topical formulation of this compound or vehicle to the clipped dorsal area once daily for three weeks.
-
-
Monitoring and Data Collection:
-
Visual Assessment: Photograph the clipped area at baseline and weekly. Score hair regrowth using a validated scale (e.g., 0 = no growth, 5 = complete regrowth).[6]
-
Hair Shaft Analysis: At the end of the study, pluck a small number of hairs from the treated area and measure the diameter using a microscope with a calibrated eyepiece.
-
Histological Analysis: At the end of the study, euthanize the animals and collect a 4 mm skin biopsy from the center of the treated area. Fix in 10% neutral buffered formalin, process, and embed in paraffin. Section the tissue and stain with Hematoxylin and Eosin (H&E).
-
Follicle Staging: Determine the ratio of anagen (growth phase) to telogen (resting phase) follicles.
-
Follicle Density: Count the number of hair follicles per unit area of skin.
-
-
-
Molecular Analysis (Optional):
-
Homogenize a portion of the skin biopsy for protein or RNA extraction.
-
Perform Western blotting or qPCR to analyze the expression of key proteins in the AR and Wnt/β-catenin signaling pathways (e.g., AR, β-catenin, Lef1, DKK1).
-
Histological Analysis of Hair Follicles
Procedure:
-
Prepare 5 µm thick sections from the paraffin-embedded skin biopsies.
-
Deparaffinize and rehydrate the sections.
-
Stain with Hematoxylin and Eosin (H&E).
-
Dehydrate and mount the sections.
-
Examine the slides under a light microscope.
-
Anagen follicles are identified by their deep penetration into the dermis or subcutis, a well-developed dermal papilla, and a pigmented hair shaft.
-
Telogen follicles are characterized by their shorter length, location in the upper dermis, and a club-shaped hair shaft.
-
Count the number of anagen and telogen follicles in at least five random fields of view per sample to determine the anagen/telogen ratio.
-
Count the total number of hair follicles per unit area to determine follicle density.
Mandatory Visualizations
Androgen Receptor Signaling Pathway in Hair Follicle Miniaturization
Caption: Androgen receptor signaling cascade leading to hair follicle miniaturization.
Experimental Workflow for Efficacy Testing
Caption: Workflow for evaluating this compound efficacy in a hamster model.
References
- 1. academic.oup.com [academic.oup.com]
- 2. The stimulation of hair growth in the flank organs of female hamsters by subcutaneous testosterone propionate and its inhibition by topical cyproterone acetate: dose-response studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Postnatal development of the hamster cochlea. I. Growth of hair cells and the organ of Corti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Effect of Adiantum Capillus veneris Linn on an Animal Model of Testosterone-Induced Hair Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hair loss and regeneration performed on animal models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring the Effects of (Rac)-PF-998425 on Sebum Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sebum, a complex mixture of lipids produced by sebaceous glands, plays a crucial role in skin homeostasis. However, excessive sebum production, or seborrhea, is a key factor in the pathogenesis of acne vulgaris. Androgens, such as testosterone and dihydrotestosterone (DHT), are the primary regulators of sebaceous gland function. They act by binding to the androgen receptor (AR), a nuclear transcription factor, which in turn modulates the expression of genes involved in sebocyte proliferation and lipogenesis.
(Rac)-PF-998425 is a potent and selective non-steroidal androgen receptor antagonist. Its active enantiomer, PF-998425, is designed for topical application to control sebum production by competitively inhibiting the binding of androgens to the AR in sebocytes. These application notes provide detailed protocols for assessing the efficacy of this compound in reducing sebum production using both in vitro and in vivo models.
Mechanism of Action: Androgen Receptor Signaling in Sebocytes
Androgens regulate sebum production through a well-defined signaling pathway within sebocytes. Dihydrotestosterone (DHT), the most potent androgen in the skin, binds to the cytosolic androgen receptor (AR). This binding event triggers a conformational change in the AR, causing the dissociation of heat shock proteins (HSPs). The activated AR-DHT complex then translocates to the nucleus, where it dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This interaction recruits coactivator proteins and initiates the transcription of genes involved in lipogenesis, such as Sterol Regulatory Element-Binding Protein 1 (SREBP-1), leading to increased lipid synthesis and ultimately, sebum production.[1][2] this compound, as an AR antagonist, competitively binds to the AR, preventing androgen binding and subsequent downstream signaling, thereby reducing sebum synthesis.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing the Topical Bioavailability of (Rac)-PF-998425
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the topical bioavailability of (Rac)-PF-998425. The content is structured to offer practical troubleshooting advice and detailed experimental protocols in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective nonsteroidal antagonist of the androgen receptor (AR).[1] The racemic mixture, this compound, demonstrates IC50 values of 26 nM and 90 nM in AR binding and cellular assays, respectively.[1] Its enantiomer, PF-998425, also shows high potency with IC50 values of 37 nM in AR binding assays and 43 nM in cellular assays.[2] It is under investigation for topical applications such as the treatment of androgenetic alopecia and for sebum control.[2]
Q2: What are the main challenges in delivering this compound topically?
The primary challenge for any topical drug is to overcome the barrier function of the stratum corneum, the outermost layer of the skin. The effectiveness of topical delivery depends on a variety of factors including the physicochemical properties of the drug, the composition of the vehicle, and the condition of the skin. For this compound, key challenges may include its solubility in dermatologically acceptable solvents and optimizing its lipophilicity for efficient skin penetration.
Q3: How does the lipophilicity of this compound affect its bioavailability?
Q4: What are some strategies to enhance the topical absorption of this compound?
Several strategies can be employed to enhance the skin permeation of this compound:
-
Formulation Optimization: The choice of vehicle (e.g., cream, gel, ointment) and excipients is crucial. The formulation should not only ensure the stability of the drug but also facilitate its release and penetration into the skin.
-
Permeation Enhancers: Incorporating chemical penetration enhancers such as ethanol, surfactants, or essential oils can transiently disrupt the stratum corneum, thereby increasing drug absorption.
-
Nanocarriers: Encapsulating this compound in nanocarriers like liposomes or solid lipid nanoparticles can improve its solubility and facilitate its transport across the skin barrier.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the formulation and testing of topical this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low drug permeation in in vitro permeation tests (IVPT) | 1. Poor solubility in the formulation: The drug is not being effectively released from the vehicle. 2. Suboptimal lipophilicity: The drug has difficulty partitioning into and diffusing through the stratum corneum. 3. Formulation too viscous: The high viscosity of the formulation may hinder drug release. | 1. Solubility Enhancement: Refer to the solubility data in Table 1. Consider using co-solvents or solubilizing agents in the formulation. 2. Incorporate Permeation Enhancers: Add a chemical permeation enhancer to the formulation to improve skin penetration. 3. Adjust Viscosity: Modify the concentration of viscosity-modifying agents to achieve a less viscous formulation. |
| Drug crystallization in the formulation upon storage | 1. Supersaturation: The concentration of this compound exceeds its solubility in the formulation over time, especially with temperature fluctuations. 2. Incompatible excipients: Certain excipients may promote drug crystallization. | 1. Determine Saturation Solubility: Accurately determine the saturation solubility of this compound in the final formulation at different temperatures. 2. Add Crystallization Inhibitors: Incorporate polymers like polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose (HPMC) to inhibit crystal growth.[8][9] 3. Excipient Compatibility Study: Conduct a systematic study to ensure the compatibility of all formulation components. |
| Phase separation of the emulsion formulation | 1. Incorrect emulsifier or concentration: The type or amount of emulsifier is not sufficient to stabilize the oil and water phases. 2. Improper manufacturing process: Issues with homogenization speed, temperature control, or order of ingredient addition. | 1. Optimize Emulsifier System: Experiment with different hydrophilic-lipophilic balance (HLB) values by combining different emulsifiers. 2. Process Parameter Optimization: Carefully control process parameters such as temperature, mixing speed, and homogenization time.[10][11] |
| High variability in IVPT results | 1. Inconsistent dosing: Variation in the amount of formulation applied to the skin samples. 2. Skin barrier integrity issues: Use of skin samples with compromised barrier function. 3. Air bubbles under the skin: Trapped air bubbles in the Franz diffusion cell can prevent contact between the skin and the receptor fluid. | 1. Standardize Dosing: Use a positive displacement pipette to apply a consistent amount of the formulation to each skin sample. 2. Barrier Integrity Test: Perform a barrier integrity test (e.g., by measuring transepidermal water loss) on all skin samples before the experiment. 3. Careful Cell Assembly: Ensure no air bubbles are trapped beneath the skin when mounting it on the Franz diffusion cell. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent System | Solubility | Observation | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (9.28 mM) | Clear solution | [1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (9.28 mM) | Clear solution | [1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (9.28 mM) | Clear solution | [1] |
Experimental Protocols
In Vitro Permeation Test (IVPT) using Franz Diffusion Cells
This protocol outlines the key steps for assessing the skin permeation of this compound from a topical formulation.
Objective: To quantify the rate and extent of this compound permeation through an ex vivo skin model.
Materials:
-
Franz diffusion cells
-
Excised human or porcine skin
-
Receptor solution (e.g., phosphate-buffered saline with a solubility enhancer if necessary)
-
Topical formulation of this compound
-
High-performance liquid chromatography (HPLC) system for analysis
Methodology:
-
Skin Preparation: Thaw frozen excised skin and cut it into sections large enough to fit the Franz diffusion cells. If required, the skin can be dermatomed to a specific thickness.
-
Cell Assembly: Mount the skin section between the donor and receptor chambers of the Franz cell, ensuring the stratum corneum side faces the donor compartment.
-
Receptor Chamber Filling: Fill the receptor chamber with pre-warmed (37°C) and degassed receptor fluid, ensuring there are no air bubbles under the skin.
-
Equilibration: Allow the assembled cells to equilibrate in a circulating water bath at 37°C for at least 30 minutes.
-
Dosing: Apply a precise amount of the this compound formulation to the skin surface in the donor chamber.
-
Sampling: At predetermined time points (e.g., 1, 2, 4, 6, 8, 12, 24 hours), collect samples from the receptor chamber. Immediately replenish the chamber with fresh, pre-warmed receptor fluid.
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated HPLC method.
-
Data Analysis: Calculate the cumulative amount of drug permeated per unit area over time and determine the steady-state flux.
HPLC Method for Quantification of this compound
This protocol provides a general framework for developing an HPLC method for the quantification of this compound.
Objective: To develop a sensitive and specific HPLC method for the quantification of this compound in samples from IVPT studies.
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detection at a wavelength of maximum absorbance for this compound.
-
Column Temperature: Ambient or controlled (e.g., 25°C).
Method Development and Validation:
-
Wavelength Selection: Determine the wavelength of maximum UV absorbance for this compound by scanning a standard solution.
-
Mobile Phase Optimization: Adjust the composition of the mobile phase to achieve good peak shape, resolution, and a reasonable retention time.
-
Validation: Validate the method according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Visualizations
Caption: Workflow for formulation development and bioavailability assessment.
Caption: Troubleshooting logic for low permeation in IVPT studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Effect of lipophilicity on the bioavailability of drugs after percutaneous administration by dissolving microneedles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and test of highly accurate endpoint free energy methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Adaptation of Empirical Methods to Predict the LogD of Triazine Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Drug crystallization - implications for topical and transdermal delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. pharmtech.com [pharmtech.com]
- 11. pharmtech.com [pharmtech.com]
Off-target effects of (Rac)-PF-998425 in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (Rac)-PF-998425 in cell culture experiments. The focus is to address potential off-target effects and provide guidance on their identification and mitigation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective non-steroidal antagonist of the androgen receptor (AR).[1][2] It functions by binding to the AR, thereby inhibiting the downstream signaling pathways activated by androgens.
Q2: What are the known selectivity and potency values for this compound?
A2: The inhibitory concentrations (IC50) for this compound are in the nanomolar range for the androgen receptor. It displays significantly lower affinity for the progesterone receptor, indicating high selectivity.
Q3: I am observing a phenotype in my cell culture experiments that is inconsistent with androgen receptor antagonism. Could this be an off-target effect of this compound?
A3: While this compound is designed to be selective, off-target effects are a possibility with any small molecule inhibitor. Unintended interactions with other cellular proteins can lead to unexpected phenotypes.[3] It is crucial to perform experiments to verify that the observed effect is due to the inhibition of the androgen receptor.
Q4: What are the initial steps to troubleshoot potential off-target effects of this compound?
A4: To begin troubleshooting, consider the following:
-
Dose-Response Curve: Perform a dose-response experiment to determine the minimal concentration of this compound required to achieve the desired effect. Using the lowest effective concentration can minimize the risk of off-target interactions.[3]
-
Positive and Negative Controls: Use appropriate positive controls (e.g., other known AR antagonists) and negative controls (e.g., a structurally related but inactive molecule, if available) to ensure the observed phenotype is specific to AR antagonism.
-
Rescue Experiment: If possible, perform a rescue experiment by overexpressing the androgen receptor or adding an excess of the natural ligand to see if the phenotype can be reversed.
Q5: How can I definitively identify off-target interactions of this compound in my cellular model?
A5: Several advanced techniques can be employed to identify off-target effects:
-
Kinase Profiling: A broad panel of kinases can be screened to determine if this compound inhibits any unintended kinases.[3]
-
Cellular Thermal Shift Assay (CETSA): This method can be used to identify direct binding of this compound to proteins within intact cells.[3]
-
Proteomics Approaches: Techniques such as affinity purification-mass spectrometry (AP-MS) can identify proteins that interact with this compound.
-
Genetic Knockdown/Knockout: Using siRNA or CRISPR/Cas9 to eliminate the androgen receptor should abolish the phenotype if it is an on-target effect. If the phenotype persists in the absence of the primary target, it is likely due to an off-target interaction.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Observed phenotype is not consistent with AR antagonism. | Off-target effect of this compound. | 1. Perform a dose-response curve and use the lowest effective concentration. 2. Use a different AR antagonist to see if the same phenotype is observed. 3. Perform a genetic knockdown of the androgen receptor. |
| High levels of cytotoxicity observed at effective concentrations. | Off-target toxicity. | 1. Lower the concentration of this compound. 2. Reduce the treatment duration. 3. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to quantify cytotoxicity. |
| Inconsistent results between experiments. | Variability in cell culture conditions or compound stability. | 1. Ensure consistent cell passage number and density. 2. Prepare fresh stock solutions of this compound regularly and store them appropriately. |
Quantitative Data
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Assay Type | IC50 (nM) | Reference |
| Androgen Receptor | Binding Assay | 26 | [2] |
| Androgen Receptor | Cellular Assay | 90 | [2] |
| Progesterone Receptor | Binding Assay | >10,000 |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
Objective: To identify potential off-target kinase interactions of this compound.
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the compound to obtain a range of concentrations for IC50 determination.
-
Assay Plate Preparation: In a 384-well plate, add the recombinant kinase, its specific substrate, and ATP.
-
Compound Addition: Add the diluted this compound or a vehicle control (DMSO) to the wells.
-
Incubation: Incubate the plate at the optimal temperature and time for the specific kinase.
-
Detection: Add a detection reagent to measure kinase activity (e.g., based on ATP consumption or substrate phosphorylation).
-
Data Analysis: Read the signal using a plate reader. Calculate the percent inhibition for each concentration and determine the IC50 value for each kinase.[3]
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of this compound in a cellular context and identify potential off-targets.
Methodology:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control for a specified time.
-
Heating: Heat the cell lysates to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).
-
Pelleting: Centrifuge the samples to pellet the aggregated, denatured proteins.
-
Supernatant Collection: Collect the supernatant containing the soluble proteins.
-
Protein Analysis: Analyze the amount of soluble protein at each temperature using techniques like Western blotting or mass spectrometry.
-
Data Analysis: A shift in the thermal denaturation curve of a protein in the presence of this compound indicates direct binding.[3]
Visualizations
Caption: Workflow for investigating potential off-target effects.
Caption: Simplified androgen receptor signaling pathway.
References
Technical Support Center: Optimizing (Rac)-PF-998425 Concentration for In Vivo Studies
Welcome to the technical support center for the in vivo application of (Rac)-PF-998425. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable information for optimizing the use of this potent, selective, nonsteroidal androgen receptor (AR) antagonist in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective antagonist of the androgen receptor (AR). It competitively binds to the AR, preventing the binding of androgens such as testosterone and dihydrotestosterone (DHT). This blockade inhibits the downstream signaling pathways activated by androgens, making it a valuable tool for studying androgen-dependent processes and for developing therapies for conditions like androgenetic alopecia (male and female pattern hair loss).[1][2]
Q2: What is the primary application of this compound in in vivo studies?
A2: Based on available data, this compound is primarily investigated for topical applications, particularly for the treatment of androgenetic alopecia and for sebum control. Its rapid metabolism and high clearance following systemic administration suggest that topical delivery is the more effective route for localized effects.
Q3: What are the recommended starting concentrations for in vivo studies?
A3: For topical applications, a 3% solution of PF-998425 administered twice daily has been shown to increase hair growth in a mouse model. For sebum reduction in the male Syrian golden hamster ear model, the ED50 (half-maximal effective dose) was determined to be a 0.4% solution applied twice daily.
Q4: How should I prepare this compound for in vivo administration?
A4: this compound has low aqueous solubility. For in vivo use, it is typically formulated in a vehicle containing a combination of solvents. Several protocols can be considered depending on the desired final concentration and route of administration (though topical is recommended). A common approach involves initially dissolving the compound in a small amount of DMSO and then diluting it with other vehicles like PEG300, Tween-80, and saline, or with corn oil.[3] It is crucial to ensure the final concentration of DMSO is kept low to minimize potential toxicity.
Q5: What are the key pharmacokinetic properties of this compound to consider?
A5: this compound is rapidly metabolized in rat liver microsomes.[4] In dogs, it exhibits high plasma clearance following intravenous administration.[4] These characteristics indicate a short half-life with systemic administration, reinforcing the rationale for its use in topical formulations to achieve sustained local activity with minimal systemic exposure.
Data Presentation
In Vitro Potency of this compound
| Assay Type | IC50 |
| Androgen Receptor (AR) Binding | 26 nM |
| Cellular Assay | 90 nM |
Table 1: Half-maximal inhibitory concentrations (IC50) of this compound in in vitro assays.[2]
In Vivo Efficacy of Topical PF-998425
| Animal Model | Application | Concentration | Dosing Frequency | Outcome |
| Mouse Model of Hair Growth | Topical | 3% | Twice Daily | Increased Hair Growth |
| Male Syrian Golden Hamster | Topical (Ear) | 0.4% (ED50) | Twice Daily | Reduced Sebum |
Table 2: Summary of in vivo efficacy data for topical application of PF-998425.
Experimental Protocols
Protocol 1: Topical Administration for Hair Growth in a Mouse Model (General Protocol)
This protocol is a general guideline based on common practices for evaluating hair growth in mouse models.
-
Animal Model: C57BL/6 mice are commonly used, as their hair follicles have a synchronized growth cycle.
-
Preparation of this compound Formulation:
-
Prepare a 3% (w/v) solution of this compound.
-
A suggested vehicle composition is 50% ethanol, 30% propylene glycol, and 20% water. First, dissolve the this compound in the ethanol and propylene glycol, then add the water. Ensure the solution is clear and homogenous.
-
-
Experimental Procedure:
-
Synchronize the hair follicles to the telogen (resting) phase. This is typically done by shaving the dorsal skin of the mice.
-
Divide the mice into a vehicle control group and a this compound treatment group.
-
Apply 100-200 µL of the respective solution to the shaved dorsal skin daily or twice daily.
-
Monitor for signs of hair growth, which can be visually assessed and documented through photography. The appearance of dark skin pigmentation is an early indicator of anagen (growth) phase induction.
-
The study duration is typically 2-4 weeks.
-
At the end of the study, skin samples can be collected for histological analysis to examine hair follicle morphology and density.
-
Protocol 2: Sebum Reduction in the Syrian Hamster Ear Model (General Protocol)
The Syrian hamster ear possesses large sebaceous glands that are sensitive to androgens, making it a suitable model for studying sebum production.
-
Animal Model: Male Syrian golden hamsters.
-
Preparation of this compound Formulation:
-
Prepare a range of concentrations (e.g., 0.1%, 0.3%, 1%, 3% w/v) of this compound to determine the ED50.
-
A suitable vehicle can be a mixture of ethanol and propylene glycol.
-
-
Experimental Procedure:
-
Divide the hamsters into a vehicle control group and various this compound treatment groups.
-
Apply a defined volume (e.g., 25-50 µL) of the test solution to the ventral surface of one ear daily or twice daily. The contralateral ear can be left untreated or treated with the vehicle.
-
The study duration is typically 2-3 weeks.
-
At the end of the study, euthanize the animals and collect the ears.
-
Sebum levels can be quantified by dissecting the sebaceous glands and measuring their size (histoplanimetry) or by analyzing the lipid content of the ear tissue.
-
Mandatory Visualizations
Caption: Androgen Receptor (AR) signaling pathway in hair follicles and the antagonistic action of this compound.
Caption: Experimental workflow for optimizing topical this compound concentration.
Caption: Troubleshooting guide for in vivo studies with this compound.
References
- 1. Restoration of hair growth with topical diphencyprone in mouse and rat models of alopecia areata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of Androgen and Androgen Receptor in the Skin-Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
Troubleshooting inconsistent results with (Rac)-PF-998425
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Rac)-PF-998425. Our aim is to help you address specific issues you might encounter during your experiments and ensure consistent, reliable results.
Frequently Asked Questions (FAQs)
Q1: We are observing highly variable or no effects in our dopamine D3 receptor functional assays with this compound. What could be the cause?
A1: A critical point to consider is the established pharmacological target of this compound. Based on current literature, this compound is a potent and selective nonsteroidal androgen receptor (AR) antagonist, not a dopamine D3 receptor agonist.[1][2] Inconsistent results in dopamine receptor assays are likely due to the compound not acting on this target. We recommend verifying the primary literature and ensuring the compound is being used in an appropriate experimental context.
Q2: What is the confirmed mechanism of action for this compound?
A2: this compound functions as a competitive antagonist of the androgen receptor (AR).[1][2] It binds to the AR, preventing the binding of endogenous androgens like testosterone and dihydrotestosterone (DHT). This blockade inhibits the downstream signaling cascade that is normally initiated by androgen binding.
Q3: We are seeing precipitation of this compound in our aqueous buffers. How can we improve its solubility?
A3: Solubility issues are a common source of inconsistent results. This compound has limited aqueous solubility. For in vitro cellular assays, it is recommended to prepare a stock solution in an organic solvent such as DMSO. Subsequent dilutions into aqueous media should be done carefully to avoid precipitation. For in vivo studies, specific formulation protocols using co-solvents like PEG300, Tween-80, or corn oil may be necessary.[1][2] If precipitation occurs, gentle heating and/or sonication can aid in dissolution.[1] Always visually inspect your final working solution for any precipitate before use.
Q4: There is a discrepancy in the reported IC50 values for this compound in our experiments compared to the literature. What could explain this?
A4: Variations in experimental conditions can lead to different IC50 values. Factors that can influence this include:
-
Assay Type: IC50 values from cell-free binding assays will often differ from those obtained in cell-based functional assays.[1][2]
-
Cell Line: The expression level of the androgen receptor in your chosen cell line can impact the apparent potency.
-
Ligand Concentration: The concentration of the competing androgen used in the assay will affect the IC50 value.
-
Incubation Time and Temperature: These parameters can influence the binding kinetics and, consequently, the measured IC50.
-
Compound Purity and Handling: Ensure the compound is of high purity and has been stored correctly to prevent degradation. Recommended storage is at -80°C for long-term (up to 6 months) and -20°C for short-term (up to 1 month).[1][2]
Quantitative Data Summary
For ease of comparison, the following table summarizes the reported in vitro potency of this compound and its enantiomer PF-998425.
| Compound | Assay Type | Target | IC50 (nM) | Reference |
| This compound | AR Binding Assay | Androgen Receptor | 26 | [1] |
| This compound | AR Cellular Assay | Androgen Receptor | 90 | [1] |
| PF-998425 | AR Binding Assay | Androgen Receptor | 37 | [2] |
| PF-998425 | AR Cellular Assay | Androgen Receptor | 43 | [2] |
| PF-998425 | Binding Assay | Progesterone Receptor | > 10,000 |
Experimental Protocols
1. Androgen Receptor Competitive Binding Assay
-
Objective: To determine the binding affinity (IC50) of this compound for the androgen receptor.
-
Materials:
-
Source of androgen receptor (e.g., cell lysates from AR-expressing cells like LNCaP, or purified AR protein).
-
Radiolabeled androgen (e.g., [3H]-Mibolerone).
-
This compound.
-
Assay buffer (e.g., TEGD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4).
-
Scintillation fluid and counter.
-
-
Methodology:
-
Prepare serial dilutions of this compound.
-
In a multi-well plate, combine the AR source, a fixed concentration of radiolabeled androgen, and varying concentrations of this compound.
-
Include control wells for total binding (radioligand + AR source) and non-specific binding (radioligand + AR source + excess unlabeled androgen).
-
Incubate the plate to allow binding to reach equilibrium (e.g., 18 hours at 4°C).
-
Separate bound from free radioligand (e.g., using a filter-binding apparatus).
-
Measure the radioactivity of the bound ligand using a scintillation counter.
-
Calculate the specific binding and plot the percentage inhibition against the concentration of this compound to determine the IC50 value.
-
2. Androgen-Responsive Reporter Gene Assay
-
Objective: To measure the functional antagonist activity of this compound in a cellular context.
-
Materials:
-
A mammalian cell line that endogenously expresses AR (e.g., VCaP) or has been transfected to express AR.
-
A reporter plasmid containing an androgen-responsive element (ARE) driving the expression of a reporter gene (e.g., luciferase).
-
A potent androgen agonist (e.g., Dihydrotestosterone - DHT).
-
This compound.
-
Cell culture medium and reagents.
-
Luciferase assay reagent and a luminometer.
-
-
Methodology:
-
Seed the cells in a multi-well plate and allow them to attach.
-
If necessary, transfect the cells with the ARE-reporter plasmid.
-
Pre-treat the cells with varying concentrations of this compound for a defined period (e.g., 1 hour).
-
Stimulate the cells with a fixed concentration of DHT (e.g., a concentration that gives 80% of the maximal response, EC80).
-
Incubate for a sufficient time to allow for reporter gene expression (e.g., 18-24 hours).
-
Lyse the cells and measure the reporter gene activity (e.g., luminescence).
-
Plot the reporter activity against the concentration of this compound to determine the IC50 value for its antagonist activity.
-
Visualizations
Caption: Androgen Receptor (AR) Signaling Pathway and Point of Inhibition by this compound.
References
Technical Support Center: (Rac)-PF-998425 Cytotoxicity Assessment in Keratinocytes
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to assessing the cytotoxicity of (Rac)-PF-998425 in keratinocytes. Given the absence of specific published data on this compound's cytotoxic effects in these cells, this guide offers foundational knowledge, standardized protocols, and troubleshooting advice applicable to the in vitro evaluation of novel compounds like this compound.
Frequently Asked Questions (FAQs)
Q1: Is there any published data on the cytotoxicity of this compound in keratinocytes?
A1: Currently, there is no specific published literature detailing the cytotoxic effects of this compound on keratinocytes. This compound is known as a potent, selective, nonsteroidal androgen receptor (AR) antagonist.[1][2][3] Research has primarily focused on its potential for dermatological indications such as sebum control and androgenetic alopecia.[2][4] Therefore, any assessment of its cytotoxicity in keratinocytes would be considered a novel investigation.
Q2: What is the known mechanism of action for this compound, and how might it relate to cytotoxicity in keratinocytes?
A2: this compound functions as an androgen receptor (AR) antagonist, meaning it blocks the effects of androgens like testosterone and dihydrotestosterone (DHT).[1][2][3] The role of AR signaling in keratinocyte proliferation and differentiation is complex and not fully elucidated.[5][6] Some studies suggest that keratinocytes have low levels of functional AR and may not be primary target cells for androgens.[7] However, other second-generation AR antagonists have been associated with cutaneous adverse reactions, which could be mechanistically linked to direct effects on skin cells or immune-mediated responses.[8][9][10][11] A hypothetical mechanism for cytotoxicity could involve the disruption of basal AR signaling that may be important for keratinocyte homeostasis, though this remains to be experimentally verified.
Q3: Which keratinocyte cell line is recommended for cytotoxicity studies of this compound?
A3: The HaCaT cell line, a spontaneously immortalized human keratinocyte line, is a widely accepted and well-characterized model for in vitro cytotoxicity and skin irritation testing.[12][13][14] HaCaT cells are easy to culture and maintain, and they exhibit a near-normal phenotype, making them a suitable initial model for assessing the cytotoxic potential of topical compounds.[14][15]
Q4: What are the standard assays to assess the cytotoxicity of a new compound in keratinocytes?
A4: Several standard assays can be employed:
-
MTT or XTT Assay: These colorimetric assays measure cell metabolic activity as an indicator of cell viability.[14][16][17] They are widely used for initial screening of cytotoxic effects.
-
Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of LDH from damaged cells into the culture medium, which is a marker of cell membrane disruption and cytotoxicity.[18][19][20][21]
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells, providing more detailed information about the mode of cell death.[22][23][24][25]
Q5: How should I determine the appropriate concentration range for this compound in my experiments?
A5: Since there is no prior cytotoxicity data, a broad concentration range should be tested initially. This compound has IC50 values of 26 nM and 90 nM in AR binding and cellular assays, respectively.[1] A starting point could be to test concentrations spanning several orders of magnitude around these values (e.g., from nanomolar to micromolar ranges). A logarithmic dose-response curve is typically generated to determine the IC50 (half-maximal inhibitory concentration) for cytotoxicity.
Troubleshooting Guides
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Variability Between Replicates | - Inconsistent cell seeding density.- Pipetting errors.- Edge effects in the microplate.- Uneven distribution of cells. | - Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and practice consistent pipetting technique.- Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.- Gently swirl the plate after seeding to ensure even cell distribution. |
| Low Signal or Absorbance in MTT/XTT Assays | - Low cell number.- Insufficient incubation time with the compound or assay reagent.- Reagent degradation. | - Optimize cell seeding density to ensure an adequate number of viable cells at the time of the assay.- Perform a time-course experiment to determine the optimal incubation period.- Store and handle assay reagents according to the manufacturer's instructions. |
| High Background Signal in LDH Assay | - High spontaneous LDH release due to unhealthy cells.- Serum in the culture medium contains LDH.- Mechanical stress on cells during handling. | - Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.- Use serum-free medium during the compound treatment period if possible, or use a medium with low serum content and include appropriate background controls.- Handle cells gently during media changes and reagent additions. |
| Inconsistent Results in Annexin V Staining | - Rough handling of cells during harvesting, leading to membrane damage.- Inappropriate compensation settings on the flow cytometer.- Apoptosis is a dynamic process; timing of analysis is critical. | - Use gentle enzymatic detachment (e.g., TrypLE) and avoid harsh mechanical scraping.- Prepare single-color controls for each fluorochrome to set up proper compensation.- Perform a time-course experiment to identify the optimal time point for detecting apoptosis. |
Experimental Protocols
MTT Cell Viability Assay
This protocol is adapted for assessing the viability of adherent keratinocytes (e.g., HaCaT) in a 96-well plate format.
Materials:
-
HaCaT keratinocytes
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in a suitable solvent like DMSO)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[26]
-
MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)[26]
-
96-well clear flat-bottom tissue culture plates
Procedure:
-
Cell Seeding: Seed HaCaT cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in serum-free or low-serum medium. Remove the existing medium from the wells and add 100 µL of the diluted compound. Include vehicle control (medium with the same concentration of solvent used for the compound) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, carefully aspirate the treatment medium. Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[16][26]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, protected from light, allowing viable cells to convert MTT into formazan crystals.
-
Solubilization: Add 150 µL of MTT solvent to each well.[16][26] Wrap the plate in foil and shake it on an orbital shaker for 15 minutes to dissolve the formazan crystals.[26]
-
Absorbance Measurement: Read the absorbance at 590 nm using a microplate reader.[26]
LDH Cytotoxicity Assay
This protocol measures the release of lactate dehydrogenase (LDH) from damaged keratinocytes.
Materials:
-
HaCaT keratinocytes and culture reagents
-
This compound stock solution
-
96-well tissue culture plates
-
Commercially available LDH cytotoxicity assay kit (e.g., from Promega, Thermo Fisher Scientific, Abcam)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. In addition to vehicle and untreated controls, prepare wells for:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Untreated cells to be lysed with the kit's lysis buffer.
-
Medium Background Control: Medium without cells.
-
-
Sample Collection: After the incubation period, centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified by the manufacturer (typically 490 nm).
-
Calculation: Calculate the percentage of cytotoxicity using the formula provided in the kit's manual, correcting for background and using the spontaneous and maximum release controls.
Annexin V Apoptosis Assay
This protocol uses flow cytometry to detect apoptosis in keratinocytes.
Materials:
-
HaCaT keratinocytes and culture reagents
-
This compound stock solution
-
6-well tissue culture plates
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed HaCaT cells in 6-well plates and treat with desired concentrations of this compound for the chosen duration. Include appropriate controls.
-
Cell Harvesting: After treatment, collect both floating and adherent cells. Aspirate the medium (containing floating cells) and transfer to a centrifuge tube. Wash the adherent cells with PBS and detach them using a gentle enzyme like TrypLE. Combine the detached cells with the medium collected earlier.
-
Cell Washing: Centrifuge the cell suspension at 500 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI (or as recommended by the manufacturer).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[23]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.[22]
Data Presentation
Quantitative data should be summarized in tables for clear comparison. Below is a template for presenting IC50 values obtained from cytotoxicity assays.
| Assay | Cell Line | Exposure Time (hours) | This compound IC50 (µM) | Positive Control IC50 (µM) |
| MTT | HaCaT | 24 | [Insert Value] | [Insert Value] |
| MTT | HaCaT | 48 | [Insert Value] | [Insert Value] |
| LDH | HaCaT | 24 | [Insert Value] | [Insert Value] |
| LDH | HaCaT | 48 | [Insert Value] | [Insert Value] |
Visualization of Signaling Pathways and Workflows
Caption: Hypothetical pathway of this compound inducing cytotoxicity via AR antagonism.
Caption: Experimental workflow for assessing keratinocyte cytotoxicity of a test compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PF 998425 | CAS 1076225-27-8 | PF998425 | Tocris Bioscience [tocris.com]
- 4. Rational design and synthesis of 4-((1R,2R)-2-hydroxycyclohexyl)-2(trifluoromethyl)benzonitrile (PF-998425), a novel, nonsteroidal androgen receptor antagonist devoid of phototoxicity for dermatological indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Androgens modulate keratinocyte differentiation indirectly through enhancing growth factor production from dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lack of androgen receptor transcriptional activity in human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Severe cutaneous adverse reactions associated with second-generation androgen receptor antagonists in prostate cancer patients | PLOS One [journals.plos.org]
- 9. Severe cutaneous adverse reactions associated with second-generation androgen receptor antagonists in prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Severe cutaneous adverse reactions associated with second-generation androgen receptor antagonists in prostate cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. accellerate.me [accellerate.me]
- 13. Use of XTT-assay to assess the cytotoxicity of different surfactants and metal salts in human keratinocytes (HaCaT). A feasible method for in vitro testing of skin irritants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. HaCaT Keratinocytes Response on Antimicrobial Atelocollagen Substrates: Extent of Cytotoxicity, Cell Viability and Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Vitro Cytotoxicity and Phototoxicity Assessment of Acylglutamate Surfactants Using a Human Keratinocyte Cell Line [mdpi.com]
- 16. broadpharm.com [broadpharm.com]
- 17. researchgate.net [researchgate.net]
- 18. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 19. LDH cytotoxicity assay [protocols.io]
- 20. LDH Cytotoxicity Assay [bio-protocol.org]
- 21. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.sg]
- 22. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 23. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 24. ucl.ac.uk [ucl.ac.uk]
- 25. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 26. cyrusbio.com.tw [cyrusbio.com.tw]
Technical Support Center: Overcoming Poor Skin Penetration of (Rac)-PF-998425
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the suboptimal skin penetration of (Rac)-PF-998425, a potent, selective, nonsteroidal androgen receptor (AR) antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its skin penetration a concern?
A1: this compound is a nonsteroidal antagonist of the androgen receptor (AR) with potential applications in treating conditions like androgenetic alopecia and excessive sebum production.[1][2] Its therapeutic efficacy in these dermatological conditions is contingent on its ability to penetrate the stratum corneum, the outermost layer of the skin, to reach the target ARs in the pilosebaceous unit. Poor penetration can lead to reduced local bioavailability and diminished therapeutic effect.
Q2: What are the primary barriers to the skin penetration of small molecules like this compound?
A2: The primary barrier is the stratum corneum, which is composed of corneocytes embedded in a lipid matrix, often described as a "brick and mortar" structure.[3] This highly organized and lipid-rich layer effectively prevents the passage of many molecules. For a molecule to penetrate, it must navigate through this barrier, either by passing through the cells (transcellular route), between the cells (intercellular route), or via hair follicles and sweat glands (appendageal route).[4][5]
Q3: What are the general strategies to enhance the skin penetration of a topical drug?
A3: Strategies to overcome the stratum corneum barrier can be broadly categorized into three main approaches:
-
Chemical Penetration Enhancement: The use of chemical agents that reversibly disrupt the ordered structure of the stratum corneum, thereby increasing drug permeability.[6][7]
-
Physical Penetration Enhancement: The application of external energy or mechanical means to create temporary pathways through the skin for drug delivery.[8][9][10]
-
Formulation-Based Strategies: Encapsulating the drug in specialized delivery systems, such as nanocarriers, to improve its partitioning into and transport through the skin.[11][12][13]
Troubleshooting Guide: Enhancing this compound Skin Permeation
Issue 1: Suboptimal efficacy of this compound in in vitro or ex vivo skin models.
This is often the first indication of poor skin penetration. The following troubleshooting steps can help identify and address the issue.
Logical Workflow for Troubleshooting Poor Permeation
Caption: Troubleshooting workflow for poor skin penetration.
Chemical Penetration Enhancers
Chemical penetration enhancers (CPEs) can be incorporated into the formulation to reversibly decrease the barrier function of the stratum corneum.
Table 1: Common Chemical Penetration Enhancers
| Enhancer Class | Examples | Proposed Mechanism of Action | Typical Concentration Range |
| Alcohols | Ethanol, Propylene Glycol | Increase drug solubility and extract lipids from the stratum corneum.[3][7] | 5-20% |
| Fatty Acids | Oleic Acid, Lauric Acid | Disrupt the lipid packing of the stratum corneum.[3][14] | 1-5% |
| Surfactants | Tween® 80, Sodium Lauryl Sulfate | Alter the polar transport pathway and interact with skin proteins.[4][15] | 0.1-5% |
| Terpenes | Menthol, Limonene | Disrupt intercellular lipid packing.[5][6] | 1-10% |
| Pyrrolidones | N-Methyl-2-pyrrolidone (NMP) | Act as a co-solvent and increase drug partitioning.[15][16] | 1-5% |
| Azone | Laurocapram | Inserts into the lipid bilayer, disrupting its ordered structure.[7][16] | 1-5% |
Experimental Protocol: Screening Chemical Enhancers using Franz Diffusion Cells
-
Preparation of Formulations: Prepare solutions or gels of this compound in a base vehicle (e.g., ethanol:propylene glycol, 70:30 v/v). Create separate formulations by adding individual chemical enhancers from Table 1 at a mid-range concentration.
-
Skin Preparation: Use excised human or animal (e.g., porcine) skin. Mount the skin on Franz diffusion cells with the stratum corneum facing the donor compartment.
-
Experiment Execution:
-
Fill the receptor compartment with a suitable buffer (e.g., phosphate-buffered saline with a solubilizing agent like Tween 20 to maintain sink conditions).
-
Apply a finite dose of the this compound formulation to the skin surface in the donor compartment.
-
Maintain the system at 32°C to mimic skin surface temperature.
-
-
Sampling and Analysis: At predetermined time points (e.g., 1, 2, 4, 8, 12, 24 hours), collect samples from the receptor compartment. Analyze the concentration of this compound using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).
-
Data Analysis: Calculate the cumulative amount of drug permeated per unit area versus time. The slope of the linear portion of this plot represents the steady-state flux (Jss). The enhancement ratio (ER) can be calculated as: ER = Jss (with enhancer) / Jss (without enhancer)
Physical Penetration Enhancement Methods
These methods use energy to create transient pores or disrupt the stratum corneum.
Table 2: Physical Penetration Enhancement Techniques
| Technique | Description | Advantages | Disadvantages |
| Microneedles | Arrays of microscopic needles create micropores in the skin, bypassing the stratum corneum.[8][17] | Minimally invasive, painless, can deliver a wide range of molecules. | Potential for local irritation, requires a specific applicator. |
| Iontophoresis | A small electric current is applied to drive charged drug molecules across the skin.[8][9][10] | Controlled delivery rate, suitable for ionized drugs. | Requires a power source, potential for skin irritation. |
| Sonophoresis | Low-frequency ultrasound is used to disrupt the lipid layers of the stratum corneum.[8][10] | Non-invasive, can be combined with other methods. | Requires specialized equipment, mechanism not fully understood. |
| Electroporation | Short, high-voltage electrical pulses are applied to create transient aqueous pores in the skin.[8][10][17] | Highly effective for large molecules. | Can cause discomfort, requires precise control. |
Experimental Protocol: Ex Vivo Skin Permeation Study with Microneedles
-
Microneedle Application: Use a commercially available microneedle roller or applicator to pre-treat a section of excised skin. Apply the microneedles with consistent pressure for a defined period (e.g., 30 seconds).
-
Formulation Application: Immediately after microneedle treatment, mount the skin in a Franz diffusion cell as previously described. Apply the this compound formulation to the treated skin surface.
-
Sampling and Analysis: Follow the same procedure for sampling and analysis as described for the chemical enhancer screening.
-
Control Group: Run a parallel experiment on untreated skin to serve as a control.
-
Data Analysis: Compare the permeation profiles of this compound through microneedle-treated and untreated skin to determine the enhancement effect.
Formulation-Based Strategies: Nanocarriers
Encapsulating this compound in nanocarriers can enhance its penetration by various mechanisms, including improved solubility, protection from degradation, and facilitated transport into the skin.
Table 3: Nanocarrier Systems for Topical Delivery
| Nanocarrier | Composition | Mechanism of Enhancement |
| Liposomes | Phospholipid bilayers enclosing an aqueous core.[12][14][15] | Can fuse with stratum corneum lipids, acting as penetration enhancers. |
| Ethosomes | Phospholipids and a high concentration of ethanol.[12] | The high ethanol content fluidizes stratum corneum lipids, allowing the soft, deformable vesicles to penetrate deeper. |
| Solid Lipid Nanoparticles (SLNs) | Solid lipid matrix.[3][11] | Form an occlusive film on the skin, increasing hydration and promoting drug penetration. |
| Nanoemulsions | Oil and water stabilized by a surfactant, with droplet sizes in the nanometer range.[13] | The small droplet size provides a large surface area for drug release and partitioning into the skin. |
Experimental Protocol: Preparation and Evaluation of a this compound Liposomal Formulation
-
Liposome Preparation (Thin Film Hydration Method):
-
Dissolve phospholipids (e.g., soy phosphatidylcholine) and cholesterol in an organic solvent (e.g., chloroform:methanol, 2:1 v/v).
-
Add this compound to the lipid solution.
-
Evaporate the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Hydrate the lipid film with an aqueous buffer by gentle agitation to form multilamellar vesicles.
-
Reduce the vesicle size to the nanometer range by sonication or extrusion.
-
-
Characterization:
-
Measure vesicle size, polydispersity index, and zeta potential using dynamic light scattering.
-
Determine the encapsulation efficiency by separating the unencapsulated drug from the liposomes (e.g., by ultracentrifugation) and quantifying the drug in both fractions.
-
-
Permeation Study: Conduct an ex vivo skin permeation study using Franz diffusion cells, comparing the liposomal formulation to a standard solution of this compound.
Signaling Pathway Context
Understanding the target pathway is crucial for interpreting experimental results. This compound acts as an antagonist to the androgen receptor, thereby inhibiting the downstream effects of androgens like testosterone and dihydrotestosterone (DHT).
Androgen Receptor Signaling Pathway
Caption: Androgen receptor signaling and the antagonistic action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Transdermal Drug Delivery Systems: A Focused Review of the Physical Methods of Permeation Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. EFFECT OF CHEMICAL PENETRATION ENHANCERS ON SKIN PERMEATION: A REVIEW | Semantic Scholar [semanticscholar.org]
- 7. Chemical Enhancer: A Simplistic Way to Modulate Barrier Function of the Stratum Corneum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How physical techniques improve the transdermal permeation of therapeutics: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transdermal Drug Delivery Systems - (Physical enhancers through the skin) - A writeup | PDF [slideshare.net]
- 10. jyoungpharm.org [jyoungpharm.org]
- 11. Frontiers | Enhancing Permeation of Drug Molecules Across the Skin via Delivery in Nanocarriers: Novel Strategies for Effective Transdermal Applications [frontiersin.org]
- 12. Improved Topical Drug Delivery: Role of Permeation Enhancers and Advanced Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Innovative Formulation Techniques For Enhanced Topical Delivery - Dow Development Labs [dowdevelopmentlabs.com]
- 14. Enhancement strategies for transdermal drug delivery systems: current trends and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Penetration enhancer - Wikipedia [en.wikipedia.org]
- 17. tandfonline.com [tandfonline.com]
Technical Support Center: (Rac)-PF-998425 Metabolic Stability in Liver Microsomes
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for assessing the metabolic stability of (Rac)-PF-998425 in liver microsomes.
Frequently Asked Questions (FAQs)
Q1: What is the expected metabolic stability of this compound in liver microsomes?
A1: this compound, specifically the enantiomer (-)-6a, has been reported to be rapidly metabolized in rat liver microsomes. The experimental data shows a short half-life (t½) of 4 minutes and high intrinsic clearance (CLint) of 350 µL/min/mg protein.[1] This indicates that the compound is highly susceptible to metabolism by liver enzymes.
Q2: Why is assessing metabolic stability in liver microsomes important for a compound like this compound?
A2: Metabolic stability is a critical parameter in drug discovery that influences a compound's pharmacokinetic properties, such as half-life, bioavailability, and clearance.[2] Liver microsomes contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs), which are responsible for the metabolism of a majority of marketed drugs.[3][4] Assessing stability in this system provides an early indication of how quickly the compound might be eliminated from the body, which is crucial for dose prediction and overall development strategy.
Q3: What are the key components of a liver microsomal stability assay?
A3: A typical liver microsomal stability assay includes the test compound, liver microsomes (from human or animal species), a buffer system (commonly phosphate buffer at pH 7.4), and a cofactor, most importantly NADPH, to initiate the metabolic reactions.[3][5][6] The reaction is incubated at 37°C, and samples are taken at various time points to measure the disappearance of the parent compound.[3]
Q4: What are the primary outputs of a microsomal stability assay?
A4: The primary outputs are the half-life (t½), which is the time it takes for 50% of the compound to be metabolized, and the intrinsic clearance (CLint), which measures the rate of metabolism by the enzymes.[7] These parameters are calculated from the rate of disappearance of the test compound over time.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells | Pipetting errors or inconsistent mixing. | Ensure proper pipette calibration and technique. Gently vortex or mix all solutions thoroughly before and after additions.[2] |
| This compound appears more stable than expected or stability varies between experiments | Degradation of NADPH cofactor. | Prepare NADPH solutions fresh for each experiment and keep them on ice during use.[2] |
| The disappearance rate is too fast to measure accurately | High concentration of microsomes or a very labile compound (as is the case with PF-998425). | Reduce the microsomal protein concentration and/or shorten the incubation time points.[2] |
| No metabolism is observed for the positive control | Inactive microsomes or incorrect cofactor. | Use a new batch of microsomes. Ensure the correct cofactor (NADPH for CYPs) is used at the appropriate concentration.[2] Positive controls like midazolam or testosterone can be used to verify microsomal activity.[8] |
| The compound precipitates in the incubation mixture | Low aqueous solubility of this compound. | Decrease the compound concentration. Increase the percentage of organic solvent (e.g., DMSO, acetonitrile) in the final incubation, ensuring it does not exceed the recommended limit (typically <1%) to avoid inhibiting enzyme activity.[2] Information on suitable solvents for this compound is available.[1][9] |
| Poor correlation between in vitro data and preliminary in vivo findings | Other clearance pathways are significant in vivo (e.g., renal excretion). The in vitro system may not fully recapitulate in vivo conditions. | Investigate other clearance mechanisms. Consider using more complex in vitro models like hepatocytes if available.[2] |
Quantitative Data Summary
The following table summarizes the available quantitative data for the metabolic stability of PF-998425 in liver microsomes.
| Compound | Species | Microsomal Protein Concentration | Half-life (t½) | Intrinsic Clearance (CLint) |
| PF-998425 (Compound (-)-6a) | Rat | Not specified | 4 min | 350 µL/min/mg protein |
Data obtained from MedchemExpress.[1]
Experimental Protocols
Liver Microsomal Stability Assay Protocol
This protocol is a general guideline for assessing the metabolic stability of this compound.
1. Reagent Preparation:
-
Phosphate Buffer: 100 mM, pH 7.4.[5]
-
NADPH Regenerating System: Prepare a solution containing NADP+, glucose-6-phosphate (G6P), and glucose-6-phosphate dehydrogenase (G6PDH) in phosphate buffer. Alternatively, a commercially available system can be used. A typical final concentration for NADPH is 1 mM.[10]
-
This compound Stock Solution: Prepare a stock solution (e.g., 10 mM) in an appropriate organic solvent like DMSO.[3]
-
Liver Microsomes: Thaw pooled liver microsomes (e.g., rat or human) on ice immediately before use.[5] The protein concentration is typically 0.5 mg/mL in the final incubation mixture.[3][10]
-
Quenching Solution: Ice-cold acetonitrile containing an internal standard.[5]
2. Incubation Procedure:
-
Pre-warm a plate or tubes containing the phosphate buffer and this compound (at the desired final concentration, e.g., 1 µM) to 37°C for 5-10 minutes.[2]
-
Add the liver microsomes to the pre-warmed mixture.
-
Initiate the metabolic reaction by adding the NADPH solution.[2]
-
At specific time points (e.g., 0, 5, 15, 30, and 45 minutes), stop the reaction by adding the quenching solution.[2][3]
-
Include control wells:
-
No NADPH control: To assess non-enzymatic degradation.[2]
-
Time zero control: Quenching solution is added before the NADPH.
-
Positive control: A compound with known metabolic stability.
-
3. Sample Analysis:
-
Centrifuge the quenched samples to pellet the protein.[2][5]
-
Transfer the supernatant to a new plate for analysis.[2]
-
Quantify the remaining concentration of this compound using LC-MS/MS.[5]
4. Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
The slope of the linear portion of the curve corresponds to the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein).
Visualizations
Caption: Workflow for the liver microsomal stability assay.
Caption: Troubleshooting logic for microsomal stability assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 4. Retrospective assessment of rat liver microsomal stability at NCATS: data and QSAR models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 6. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Long-Term (Rac)-PF-998425 Efficacy and Potential for Resistance
This technical support center provides troubleshooting guidance and frequently asked questions for researchers studying the long-term effects of (Rac)-PF-998425, a dopamine D2/D3 receptor agonist. Given the limited direct public data on this compound, this guide draws upon established principles and data from analogous D2/D3 receptor agonists to help researchers anticipate and troubleshoot potential resistance mechanisms during prolonged experimental studies.
Frequently Asked Questions (FAQs)
Q1: We are observing a diminished response to this compound in our cell-based assays after repeated applications. What could be the underlying cause?
A1: This phenomenon, often termed tachyphylaxis or desensitization, is common with G protein-coupled receptor (GPCR) agonists. Potential mechanisms include:
-
Receptor Downregulation: Chronic agonist exposure can lead to a decrease in the total number of D2/D3 receptors on the cell surface through internalization and subsequent degradation.
-
Receptor Desensitization: The receptors may become uncoupled from their downstream signaling pathways, often through phosphorylation by G protein-coupled receptor kinases (GRKs) and subsequent binding of β-arrestin.
-
Transcriptional or Translational Changes: Long-term treatment may alter the rate of receptor synthesis.
Troubleshooting Steps:
-
Washout Periods: Introduce drug-free periods in your experimental design to see if the response recovers, which would suggest reversible desensitization.
-
Receptor Expression Analysis: Quantify receptor levels at both the mRNA (e.g., via qPCR) and protein (e.g., via Western blot or flow cytometry) levels to check for downregulation.
-
Functional Assays: Employ assays that measure different points in the signaling cascade (e.g., cAMP accumulation, β-arrestin recruitment) to pinpoint the site of desensitization.
Q2: In our long-term animal studies, the initial behavioral effects of this compound are waning, and in some cases, we see a paradoxical worsening of symptoms. How can we investigate this?
A2: This observation is consistent with the clinical phenomenon of "augmentation" seen with long-term use of dopamine agonists for conditions like Restless Legs Syndrome.[1] The underlying mechanisms are complex but may involve neuroadaptations in the dopaminergic system.
Investigative Approaches:
-
Receptor Occupancy Studies: Utilize techniques like ex vivo autoradiography or in vivo Positron Emission Tomography (PET) imaging to determine if the drug is still engaging the D2/D3 receptors in the brain at the expected levels.
-
Dopamine System Plasticity: Long-term D3 receptor agonism can lead to a hyper-dopaminergic state and may involve upregulation of the excitatory dopamine D1 receptor (D1R) system.[1] Consider evaluating changes in D1R expression and function.
-
Cross-Desensitization: Test the response to other dopamine agonists to see if the desensitization is specific to this compound or extends to other compounds acting on the same receptors.
Q3: We are seeing significant variability in the development of resistance to this compound across our experimental models. What factors could contribute to this?
A3: Variability is expected and can be influenced by several factors:
-
Genetic Background: Polymorphisms in the genes encoding for D2/D3 receptors, GRKs, or β-arrestins can affect the propensity for desensitization.
-
Model System: Different cell lines or animal strains may have varying baseline expression levels of dopamine receptors and signaling proteins.
-
Drug Concentration and Dosing Regimen: Continuous versus intermittent dosing schedules can have profoundly different effects on receptor regulation. Higher concentrations are more likely to induce rapid desensitization.
Troubleshooting Guides
Problem: Inconsistent IC50/EC50 Values in Functional Assays
| Potential Cause | Troubleshooting Action |
| Cell passage number variability | Maintain a consistent and limited range of cell passage numbers for all experiments. |
| Reagent instability | Prepare fresh solutions of this compound and other critical reagents for each experiment. |
| Assay timing | Ensure precise and consistent incubation times, as receptor desensitization can be time-dependent. |
| Serum variability | If using serum, test different lots or use serum-free media to reduce variability in growth factors that can affect GPCR signaling. |
Problem: Difficulty Replicating In Vivo Behavioral Effects
| Potential Cause | Troubleshooting Action |
| Pharmacokinetic variability | Measure plasma and brain concentrations of this compound to ensure consistent exposure. |
| Acclimatization of animals | Ensure all animals are properly acclimatized to the testing environment to reduce stress-induced variability. |
| Circadian rhythm effects | Conduct behavioral testing at the same time of day to control for diurnal variations in dopamine system activity. |
| Development of tolerance | Incorporate a dose-response study at different time points during the long-term study to characterize the development of tolerance. |
Quantitative Data Summary
The following table summarizes binding affinities (Ki) for several well-characterized dopamine D2/D3 receptor agonists. This data can serve as a reference for contextualizing the potency of this compound.
| Compound | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) | D4 Receptor Ki (nM) | Reference |
| Pramipexole | 3.9 (D2S), 2.2 (D2L) | 0.5 | 5.1 | [2] |
| Bromocriptine | 12.2 | 12.2 | 59.7 | [2] |
| PD 128907 | - | 0.64 (EC50) | - | [2] |
| Pimozide | 3.0 | 0.83 | - | [2] |
Experimental Protocols
Protocol 1: Radioligand Binding Assay to Determine Receptor Downregulation
-
Cell Culture and Treatment: Culture cells expressing the dopamine D2 or D3 receptor. Treat one group of cells with this compound for a prolonged period (e.g., 24-48 hours) and a control group with vehicle.
-
Membrane Preparation: Harvest the cells, lyse them, and prepare a crude membrane fraction by centrifugation.
-
Binding Assay: Incubate the membranes with a saturating concentration of a radiolabeled antagonist (e.g., [3H]-spiperone) in the presence or absence of a high concentration of a non-labeled antagonist to determine total and non-specific binding.
-
Quantification: Measure the amount of radioactivity bound to the membranes using a scintillation counter. The difference between total and non-specific binding represents specific binding.
-
Analysis: Compare the specific binding in the this compound-treated group to the control group. A significant decrease in specific binding indicates receptor downregulation.
Protocol 2: β-Arrestin Recruitment Assay (e.g., using BRET)
-
Cell Line: Use a cell line co-expressing the dopamine receptor fused to a bioluminescent donor (e.g., Renilla luciferase, RLuc) and β-arrestin fused to a fluorescent acceptor (e.g., YFP).
-
Cell Plating: Plate the cells in a white, clear-bottom microplate suitable for luminescence and fluorescence readings.
-
Substrate Addition: Add the luciferase substrate (e.g., coelenterazine h) to the cells.
-
Agonist Stimulation: Add varying concentrations of this compound to the wells.
-
BRET Measurement: Measure the light emission at the wavelengths corresponding to the donor and acceptor molecules.
-
Analysis: Calculate the BRET ratio (acceptor emission / donor emission). An increase in the BRET ratio upon agonist addition indicates the recruitment of β-arrestin to the receptor, a key step in desensitization. Compare the maximal BRET signal and EC50 values between acute and chronic treatment conditions.
Visualizations
Caption: Signaling pathways for acute vs. chronic D3 receptor agonist stimulation.
Caption: Workflow for troubleshooting and characterizing agonist resistance.
References
Validation & Comparative
A Comparative Analysis of (Rac)-PF-998425 and Finasteride in Androgenetic Alopecia Models
For the research and drug development communities, this guide provides a detailed comparison of (Rac)-PF-998425 and finasteride, two compounds with distinct mechanisms of action for the potential treatment of androgenetic alopecia (AGA). While finasteride is a well-established 5α-reductase inhibitor, this compound represents a newer class of nonsteroidal androgen receptor (AR) antagonists. This guide synthesizes the available preclinical and clinical data to offer a comparative overview of their efficacy, mechanisms, and experimental validation.
Mechanism of Action: A Tale of Two Pathways
The fundamental difference between this compound and finasteride lies in their molecular targets within the androgen signaling cascade, a key driver in the pathophysiology of AGA.
Finasteride acts as a competitive and specific inhibitor of the Type II 5α-reductase enzyme.[1] This enzyme is responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT).[1][[“]] By inhibiting this conversion, finasteride effectively reduces DHT levels in the scalp and serum, thereby mitigating the miniaturization of hair follicles and promoting hair growth.[[“]][3]
This compound , on the other hand, is a nonsteroidal androgen receptor antagonist. Instead of reducing DHT levels, it directly competes with androgens like DHT for binding to the androgen receptor in target tissues, such as the hair follicle. By blocking the receptor, this compound prevents the downstream signaling that leads to the changes associated with AGA.
Preclinical and Clinical Efficacy: A Data-Driven Comparison
Data on the efficacy of this compound in AGA models is currently limited to early preclinical studies. In contrast, finasteride has been extensively studied in numerous clinical trials.
Quantitative Data Summary
| Parameter | This compound | Finasteride (Oral, 1 mg/day) |
| Mechanism | Androgen Receptor Antagonist | 5α-Reductase Type II Inhibitor |
| Effect on DHT | No direct effect on DHT synthesis | Significant reduction in scalp and serum DHT[1][[“]] |
| Hair Count | Data not available | Mean increase of 107 hairs in a 5.1 cm² area at 1 year and 138 hairs at 2 years vs. placebo[3] |
| Anagen/Telogen Ratio | Data not available | Net improvement of 47% vs. placebo at 48 weeks |
| Patient Self-Assessment | Data not available | Significant improvement in hair growth, appearance, and slowing of hair loss[3] |
| Investigator Assessment | Data not available | Corroborated patient-reported improvements[3] |
This compound: Preclinical Evidence
The primary evidence for the efficacy of this compound in promoting hair growth comes from a study by Li et al. (2008). While the full quantitative details are not publicly available, it is reported that topical administration of a 3% this compound solution twice daily resulted in increased hair growth in a mouse model. Further research is needed to quantify this effect and to evaluate its efficacy in a validated AGA model.
Finasteride: Clinical Trial Data
Numerous large-scale, long-term clinical trials have established the efficacy of oral finasteride for the treatment of male pattern hair loss.
Key Clinical Trial Findings for Oral Finasteride (1 mg/day):
-
Hair Count: In two 1-year trials with 1553 men, finasteride treatment led to a clinically significant increase in hair count. In a 5.1 cm² area of the balding vertex, there was a mean increase of 107 hairs at year 1 and 138 hairs at year 2, compared to a progressive loss in the placebo group.[3]
-
Patient and Investigator Assessments: The majority of men treated with finasteride rated their hair growth, the appearance of their hair, and the slowing of hair loss as improved. These assessments were consistently corroborated by investigators and by the analysis of global photographs.[3]
-
Anagen/Telogen Ratio: A study utilizing phototrichograms demonstrated that finasteride treatment for 48 weeks resulted in a net improvement in the anagen to telogen ratio of 47% compared to placebo.
More recently, topical formulations of finasteride have been developed to minimize systemic side effects. A phase III clinical trial of a topical finasteride spray demonstrated a significant increase in target area hair count compared to placebo, with an efficacy similar to that of oral finasteride but with markedly lower systemic exposure and less impact on serum DHT concentrations.[4]
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of research findings. Below are summaries of the methodologies used in key studies.
Androgenetic Alopecia Animal Models
The development of effective treatments for AGA relies on relevant animal models that can mimic the human condition.
-
Testosterone-Induced Alopecia in Mice: A common preclinical model involves the use of testosterone to induce a state of alopecia in certain strains of mice, such as C3H/HeN. After hair removal, the animals are treated with testosterone to inhibit hair regrowth. Test compounds are then applied topically or administered systemically to assess their ability to counteract the androgen-induced hair growth inhibition.
-
Stump-tailed Macaque: This primate model naturally develops androgen-dependent balding that closely resembles human AGA, making it a valuable, albeit less common, model for efficacy studies.
Clinical Trial Protocol for Finasteride
The pivotal clinical trials for oral finasteride followed a robust, double-blind, placebo-controlled design.
-
Study Population: Men aged 18 to 41 with male pattern hair loss.[3]
-
Treatment: Oral finasteride (1 mg/day) or placebo.[3]
-
Duration: 1 to 2 years, with some studies extending longer.[3]
-
Efficacy Endpoints:
-
Safety Assessments: Monitoring of adverse events, with a particular focus on sexual side effects.[3]
Conclusion
Finasteride, with its extensive clinical data, remains a cornerstone in the medical management of androgenetic alopecia. Its mechanism of action, centered on the inhibition of 5α-reductase and the subsequent reduction of DHT, is well-established.
This compound, as a nonsteroidal androgen receptor antagonist, offers a mechanistically distinct approach to treating AGA. The preliminary preclinical data showing its potential to stimulate hair growth is promising. However, a comprehensive understanding of its efficacy and safety profile awaits further investigation, including quantitative in vivo studies in validated AGA models and, ultimately, well-controlled clinical trials. The development of topical antiandrogens like this compound could represent a significant advancement by providing a targeted therapy that acts directly at the hair follicle, potentially minimizing systemic side effects.
For researchers and drug development professionals, the comparison of these two compounds highlights the different strategies being pursued to combat androgenetic alopecia and underscores the need for continued research into novel therapeutic targets and delivery systems.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. consensus.app [consensus.app]
- 3. Finasteride in the treatment of men with androgenetic alopecia. Finasteride Male Pattern Hair Loss Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of topical finasteride spray solution for male androgenetic alopecia: a phase III, randomized, controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of (Rac)-PF-998425 and Dutasteride for Androgen-Mediated Conditions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of (Rac)-PF-998425 and dutasteride, two compounds with distinct mechanisms of action targeting the androgen signaling pathway. While both have relevance in the context of androgen-mediated conditions such as androgenetic alopecia, the available scientific data for each compound differs significantly. Dutasteride is a well-characterized 5-alpha-reductase inhibitor with extensive clinical data, whereas this compound is a research compound identified as a potent androgen receptor antagonist with primarily in vitro data available in the public domain.
Mechanism of Action
The fundamental difference between this compound and dutasteride lies in their molecular targets within the androgen signaling cascade.
This compound is a selective, nonsteroidal androgen receptor (AR) antagonist . It directly competes with androgens like dihydrotestosterone (DHT) for binding to the AR, thereby preventing the receptor's activation and the subsequent transcription of androgen-responsive genes.
Dutasteride , on the other hand, is a 5-alpha-reductase inhibitor . It blocks the action of both type I and type II 5-alpha-reductase enzymes, which are responsible for the conversion of testosterone to the more potent androgen, DHT. By inhibiting DHT production, dutasteride indirectly reduces the activation of the androgen receptor.
Signaling Pathway Diagrams
The distinct mechanisms of action of this compound and dutasteride are illustrated in the following signaling pathway diagrams.
Efficacy Data
A direct comparison of the in vivo or clinical efficacy of this compound and dutasteride is not possible due to the limited availability of data for this compound. The following tables summarize the currently available quantitative data for each compound.
Table 1: In Vitro Efficacy of this compound
| Assay Type | Parameter | Value | Reference |
| Androgen Receptor Binding Assay | IC50 | 26 nM | |
| Cellular Androgen Receptor Functional Assay | IC50 | 90 nM |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Clinical Efficacy of Dutasteride in Androgenetic Alopecia (Comparison with Finasteride)
| Study | Treatment Group | Change in Total Hair Count/cm² (at 24 weeks) | Reversal of Miniaturization (Decrease in thin hair count/cm²) | Reference |
| Shanshanwal & Dhurat, 2017 | Dutasteride (0.5 mg/day) | +23 | -8 | [1] |
| Finasteride (1 mg/day) | +4 | -1 | [1] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols relevant to the data presented.
Androgen Receptor (AR) Binding Assay (for this compound)
A standardized androgen receptor competitive binding assay is utilized to determine the ability of a test compound to compete with a radiolabeled androgen for binding to the AR.
-
Experimental Workflow:
-
Key Steps:
-
Receptor Preparation: Androgen receptors are typically isolated from the ventral prostate of rats.
-
Competitive Binding: A constant concentration of a radiolabeled androgen (e.g., [3H]R1881) is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound (this compound).
-
Separation: The receptor-bound radioligand is separated from the free radioligand.
-
Quantification: The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined.
-
Human Hair Follicle Culture for Gene Expression Analysis (for Dutasteride)
To assess the molecular effects of 5-alpha-reductase inhibitors on hair follicles, an ex vivo culture system can be employed.
-
Experimental Workflow:
-
Key Steps:
-
Follicle Isolation: Human hair follicles are isolated from scalp biopsies.
-
In Vitro Culture: The isolated follicles are maintained in a specialized culture medium.
-
Treatment: Follicles are treated with testosterone to mimic androgenic stimulation, with or without the presence of dutasteride or a comparator.
-
Gene Expression Analysis: After the treatment period, RNA is extracted from the hair follicles, and quantitative real-time polymerase chain reaction (qRT-PCR) is performed to measure the expression levels of genes related to hair growth.
-
Summary and Conclusion
This compound and dutasteride represent two distinct strategies for modulating androgen signaling. This compound acts as a direct antagonist of the androgen receptor, while dutasteride functions by inhibiting the production of the potent androgen DHT.
The available data for dutasteride is extensive, with numerous clinical trials demonstrating its efficacy in treating androgen-mediated conditions like androgenetic alopecia, often showing superiority over the type II-selective 5-alpha-reductase inhibitor, finasteride.
In contrast, this compound is a compound in the early stages of investigation, with currently available data limited to in vitro assays. While its potent AR antagonism in these assays suggests potential therapeutic value, a comprehensive understanding of its efficacy and safety profile requires further in vivo and clinical studies.
For researchers and drug development professionals, this compound may represent a promising lead compound for the development of novel topical or systemic AR antagonists. However, at present, dutasteride remains a well-established therapeutic option with a proven clinical track record. Future research should aim to bridge the data gap for this compound to enable a more direct and meaningful comparison of its therapeutic potential against established treatments like dutasteride.
References
A Comparative Guide to (Rac)-PF-998425 and Other Nonsteroidal Androgen Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of (Rac)-PF-998425, a potent nonsteroidal androgen receptor (AR) antagonist, with other prominent nonsteroidal AR antagonists, including enzalutamide, apalutamide, and darolutamide. The information is intended to assist researchers and drug development professionals in evaluating the performance and characteristics of these compounds based on available experimental data.
Introduction to Nonsteroidal AR Antagonists
Nonsteroidal androgen receptor antagonists are a class of drugs that competitively inhibit the binding of androgens, such as testosterone and dihydrotestosterone (DHT), to the androgen receptor. This blockade of AR signaling is a crucial therapeutic strategy in androgen-dependent conditions, most notably prostate cancer. More recently, the topical application of AR antagonists is being explored for dermatological conditions like androgenetic alopecia and acne. This compound is a novel, potent, and selective nonsteroidal AR antagonist developed for such dermatological indications.[1] This guide focuses on a comparative analysis of its preclinical data against established second-generation AR antagonists used in oncology.
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and other nonsteroidal AR antagonists, focusing on their binding affinity, in vitro functional activity, and pharmacokinetic properties.
Table 1: Androgen Receptor Binding Affinity and In Vitro Functional Activity
| Compound | Binding Assay IC50 (nM) | Cellular Assay IC50 (nM) | Receptor Selectivity | Target Cell Line(s) |
| This compound | 26[1] | 90[1] | Selective for AR over Progesterone Receptor (IC50 > 10,000 nM for PR)[2] | Not specified in detail |
| PF-998425 | 37[2] | 43[2] | Selective for AR over Progesterone Receptor (IC50 > 10,000 nM for PR)[2] | Not specified in detail |
| Enzalutamide | ~21.4 (in LNCaP cells)[3] | 26 (AR luciferase reporter assay)[3] | 5-8 fold higher affinity for AR than bicalutamide[4] | LNCaP, AR-HEK293 |
| Apalutamide | 16[5] | 200 (AR luciferase reporter assay)[3] | 7-10 fold higher affinity for AR than bicalutamide | Not specified in detail |
| Darolutamide | Lower Ki and IC50 than enzalutamide and apalutamide[6] | 26 (AR luciferase reporter assay)[3] | Higher AR affinity than enzalutamide and apalutamide[7] | AR-HEK293 |
| Bicalutamide | 160 (in LNCaP cells)[3] | ~190-400 (rat AR)[8] | Lower affinity than second-generation antagonists | LNCaP |
| Hydroxyflutamide | 55 (rat anterior pituitary AR)[9] | ~700-900 (rat AR)[8] | Active metabolite of flutamide | Rat anterior pituitary |
| Nilutamide | Not specified | ~500-900 (rat AR)[8] | Lower affinity than bicalutamide | Not specified |
Note: IC50 values can vary depending on the specific assay conditions and cell lines used. The data presented here are compiled from various sources and should be interpreted with this in mind.
Table 2: Comparative Pharmacokinetic Parameters
| Compound | Half-life (t1/2) | Clearance (CL) | Bioavailability | Key Metabolic Features |
| PF-998425 | 2.6 h (in dogs, IV)[2] | 40 (mL/min)/kg (in dogs, IV)[2] | Not specified | Rapidly metabolized in rat liver microsomes (t1/2 = 4 min)[2] |
| Enzalutamide | ~5.8 days | Low | High | Metabolized by CYP2C8 and CYP3A4 |
| Apalutamide | ~3 days | Low | High | Metabolized by CYP2C8 and CYP3A4 |
| Darolutamide | ~20 hours | Moderate | Low; increased with food | Metabolized mainly by CYP3A4 |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings. Below are descriptions of standard protocols used to evaluate nonsteroidal AR antagonists.
Androgen Receptor Competitive Binding Assay
Objective: To determine the binding affinity of a test compound to the androgen receptor by measuring its ability to compete with a radiolabeled androgen.
General Protocol:
-
Receptor Source: A source of androgen receptors is prepared, typically from the cytosol of androgen-sensitive tissues (e.g., rat ventral prostate) or using recombinant human AR protein.
-
Radioligand: A radiolabeled androgen with high affinity for the AR, such as [³H]-dihydrotestosterone (DHT) or [³H]-mibolerone, is used.
-
Incubation: A constant concentration of the radioligand is incubated with the AR preparation in the presence of increasing concentrations of the unlabeled test compound.
-
Separation: After reaching equilibrium, the receptor-bound radioligand is separated from the unbound radioligand. This can be achieved through various methods, including dextran-coated charcoal absorption, hydroxylapatite precipitation, or filter binding assays.
-
Quantification: The amount of radioactivity in the receptor-bound fraction is measured using liquid scintillation counting.
-
Data Analysis: The data are plotted as the percentage of specific binding of the radioligand versus the log concentration of the test compound. A competition curve is generated, and the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation.
Cell-Based Androgen Receptor Functional Assay (Luciferase Reporter Assay)
Objective: To assess the functional antagonist activity of a test compound by measuring its ability to inhibit androgen-induced transactivation of a reporter gene.
General Protocol:
-
Cell Line: An appropriate cell line that expresses the androgen receptor is used, such as the human prostate cancer cell line LNCaP or a cell line engineered to express the human AR (e.g., PC-3 or HEK293).
-
Reporter Construct: The cells are transiently or stably transfected with a reporter plasmid containing a luciferase gene under the control of an androgen-responsive promoter (e.g., containing androgen response elements, AREs). A co-transfected vector expressing Renilla luciferase can be used for normalization.
-
Cell Treatment: The transfected cells are treated with a known androgen agonist (e.g., DHT or the synthetic androgen R1881) to induce luciferase expression. Concurrently, the cells are treated with increasing concentrations of the test antagonist.
-
Cell Lysis and Luciferase Measurement: After an appropriate incubation period, the cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer. If a dual-luciferase system is used, the activity of both firefly and Renilla luciferases is measured sequentially.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency and cell viability. The percentage of inhibition of androgen-induced luciferase activity is plotted against the log concentration of the antagonist to determine the IC50 value.
Signaling Pathways and Experimental Workflows
Visualizing the molecular interactions and experimental processes is essential for a clear understanding of the mechanism of action and evaluation methods.
Caption: Androgen Receptor Signaling Pathway and Inhibition by Nonsteroidal Antagonists.
Caption: General Experimental Workflow for Evaluating Nonsteroidal AR Antagonists.
Conclusion
This compound and its active enantiomer, PF-998425, demonstrate potent and selective antagonism of the androgen receptor in preclinical assays.[1][2] When compared to established second-generation nonsteroidal AR antagonists such as enzalutamide, apalutamide, and darolutamide, which are primarily developed for prostate cancer, PF-998425 exhibits comparable in vitro potency. The rapid metabolism of PF-998425 suggests a potential for localized activity with reduced systemic exposure, which could be advantageous for topical dermatological applications.[2]
In contrast, enzalutamide, apalutamide, and darolutamide have been optimized for systemic administration in oncology, with longer half-lives and demonstrated efficacy in clinical trials for prostate cancer.[7][10][11][12][13] Darolutamide is noted for its high AR affinity and distinct structure that limits blood-brain barrier penetration.[7] Apalutamide and enzalutamide also show high affinity and have been proven effective in various stages of prostate cancer.[7][14]
The choice of an AR antagonist for research or therapeutic development will ultimately depend on the specific application. For indications requiring systemic and sustained AR blockade, such as prostate cancer, the established second-generation antagonists are well-characterized. For topical applications where localized AR antagonism with minimal systemic side effects is desired, compounds with the pharmacokinetic profile of PF-998425 may offer a significant advantage. Further head-to-head comparative studies under identical experimental conditions would be beneficial for a more precise quantitative comparison of these potent nonsteroidal AR antagonists.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Systematic Comparison of Antiandrogens Identifies Androgen Receptor Protein Stability as an Indicator for Treatment Response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of Second-Generation Antiandrogens for the Treatment of Prostate Cancer [jhoponline.com]
- 8. Template:Relative affinities of first-generation nonsteroidal antiandrogens for the androgen receptor - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Comparative efficacy of second-generation androgen receptor inhibitors for treating prostate cancer: A systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. targetedonc.com [targetedonc.com]
- 12. Apalutamide, enzalutamide, and darolutamide for non-metastatic castration-resistant prostate cancer: a systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Apalutamide, darolutamide and enzalutamide in nonmetastatic castration-resistant prostate cancer: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Validating the Anti-Androgenic Effect of (Rac)-PF-998425 In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
(Rac)-PF-998425 is a potent, selective, nonsteroidal androgen receptor (AR) antagonist being investigated for topical applications in androgen-dependent conditions such as androgenetic alopecia and acne.[1] Its efficacy hinges on its ability to locally counteract the effects of androgens, the key drivers of these conditions. This guide provides a comparative overview of the in vivo validation of this compound's anti-androgenic effects, contrasting its performance with established anti-androgenic compounds, supported by experimental data from relevant animal models.
Mechanism of Action: Targeting the Androgen Receptor Signaling Pathway
Androgens, such as testosterone and its more potent metabolite dihydrotestosterone (DHT), exert their effects by binding to the androgen receptor. Upon binding, the receptor-ligand complex translocates to the nucleus, where it regulates the transcription of androgen-responsive genes, leading to various physiological and pathological processes, including sebaceous gland proliferation and hair follicle miniaturization.
This compound, as a direct AR antagonist, competitively inhibits the binding of androgens to the receptor, thereby blocking the downstream signaling cascade. This mechanism is distinct from 5α-reductase inhibitors like finasteride, which prevent the conversion of testosterone to DHT.
In Vivo Models for Assessing Anti-Androgenic Activity
To evaluate the in vivo efficacy of topical anti-androgens, researchers commonly employ animal models that possess androgen-sensitive cutaneous structures. The most utilized models include the hamster flank organ and the hamster ear sebaceous gland model. These models are well-suited for assessing localized anti-androgenic effects due to their well-defined, androgen-responsive sebaceous glands.
Experimental Workflow: Hamster Sebaceous Gland Model
A typical experimental workflow for evaluating the anti-androgenic effect of a topical compound in the hamster sebaceous gland model is as follows:
Comparative In Vivo Efficacy
While specific in vivo data for this compound from publicly available literature is limited, its characterization as a potent and selective AR antagonist active in vivo suggests it would demonstrate significant local anti-androgenic effects.[1] For a comparative perspective, this guide presents data from studies on established anti-androgens in the hamster sebaceous gland model.
| Compound | Mechanism of Action | In Vivo Model | Key Finding | Reference |
| This compound | Androgen Receptor Antagonist | (Predicted) Hamster Sebaceous Gland Model | (Predicted) Dose-dependent reduction in sebaceous gland size upon topical application. | - |
| Flutamide | Androgen Receptor Antagonist | Hamster Flank Organ | Topical application caused a significant reduction in sebaceous gland size. The effect was also systemic. | [2] |
| Finasteride | 5α-reductase Inhibitor | Hamster Flank Organ | Topical application led to a 12% to 30% reduction in sebaceous gland size. This effect was also observed systemically. | [2][3] |
| Cyproterone Acetate | Androgen Receptor Antagonist | Syrian Hamster Ear Skin Sebaceous Gland | Topical application resulted in a significant, dose-dependent reduction in sebaceous gland size. | [4] |
| RU 58841 | Androgen Receptor Antagonist | Syrian Hamster Ear Skin Sebaceous Gland | Topical application led to a maximal reduction of 60% in sebaceous gland size at a dose of 10 micrograms per day, with no systemic side effects observed. | [4] |
Experimental Protocols
Hamster Sebaceous Gland Assay
Animals: Male Syrian hamsters are typically used due to their prominent and androgen-sensitive sebaceous glands in the ear pinna and flank organs.
Acclimatization: Animals are acclimatized for at least one week before the start of the experiment under standard laboratory conditions.
Grouping and Treatment: Animals are randomly assigned to different treatment groups, including a vehicle control group, a positive control group (e.g., a known anti-androgen), and one or more groups for the test compound at varying concentrations. The test substance is applied topically to a defined area of the skin (e.g., the ventral side of the ear pinna or the flank organ) daily for a predetermined period, often ranging from 2 to 4 weeks.
Endpoint Analysis: At the end of the treatment period, the animals are euthanized. The treated skin areas are excised, fixed in formalin, and processed for histological analysis. Cross-sections of the skin are stained (e.g., with Hematoxylin and Eosin), and morphometric analysis is performed to measure the size of the sebaceous glands. This is often done by quantifying the area of the sebaceous gland lobules using image analysis software.
Statistical Analysis: The data on sebaceous gland size are statistically analyzed to compare the effects of the test compound with the vehicle and positive controls. A significant reduction in sebaceous gland size in the treated group compared to the vehicle control indicates an anti-androgenic effect.
Conclusion
Based on its potent in vitro anti-androgenic activity and its intended topical application for androgen-mediated skin disorders, this compound is expected to demonstrate significant efficacy in reducing sebaceous gland size in validated in vivo models. The hamster sebaceous gland model provides a robust and relevant system for quantifying this localized anti-androgenic effect. Comparative data from studies on other anti-androgens like flutamide, finasteride, and cyproterone acetate in similar models provide a benchmark for evaluating the potency of novel compounds like this compound. Further publication of specific in vivo studies on this compound will be crucial for a definitive comparison of its performance against these established alternatives.
References
- 1. Rational design and synthesis of 4-((1R,2R)-2-hydroxycyclohexyl)-2(trifluoromethyl)benzonitrile (PF-998425), a novel, nonsteroidal androgen receptor antagonist devoid of phototoxicity for dermatological indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of the uncertainties in extrapolating from in vitro androgen receptor (AR) antagonism to in vivo Hershberger Assay endpoints and adverse reproductive development in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EVALUATION OF ANDROGEN ASSAY RESULTS USING A CURATED HERSHBERGER DATABASE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Local inhibition of sebaceous gland growth by topically applied RU 58841 - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of (Rac)-PF-998425 Enantiomers as Androgen Receptor Antagonists
A detailed examination of the racemic mixture and the individual stereoisomers of the nonsteroidal androgen receptor antagonist, PF-998425, reveals significant differences in biological activity. This guide provides a comparative summary of the available data, detailed experimental methodologies, and a visualization of the relevant signaling pathway for researchers in drug development and related scientific fields.
(Rac)-PF-998425 and its resolved enantiomers are potent and selective antagonists of the androgen receptor (AR), a key driver in the progression of various androgen-dependent conditions. Experimental data indicates that the biological activity resides primarily in the (-)-enantiomer, while the activity of the (+)-enantiomer has not been reported in the reviewed literature.
Data Presentation: In Vitro Activity Comparison
The following table summarizes the reported in vitro inhibitory concentrations (IC50) of the racemic mixture and the (-)-enantiomer of PF-998425 in androgen receptor binding and cellular functional assays.
| Compound | AR Binding Assay IC50 (nM) | AR Cellular Functional Assay IC50 (nM) |
| This compound | 26[1] | 90[1] |
| (-)-PF-998425 | 37[2][3] | 43[2][3] |
| (+)-PF-998425 | Not Reported | Not Reported |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the interpretation and replication of the presented data. The following are representative protocols for the androgen receptor binding and cellular functional assays.
Androgen Receptor (AR) Competitive Binding Assay
This assay determines the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor.
Materials:
-
Rat prostate cytosol (source of AR)
-
[³H]-R1881 (methyltrienolone) as the radioligand
-
Test compounds (e.g., this compound, (-)-PF-998425)
-
Assay Buffer (e.g., TEGD buffer: Tris-HCl, EDTA, glycerol, dithiothreitol)
-
Hydroxyapatite (HAP) slurry
-
Scintillation cocktail and counter
Procedure:
-
Preparation of Reagents: Prepare assay buffers and stock solutions of the radioligand and test compounds.
-
Incubation: In assay tubes, combine the rat prostate cytosol, a fixed concentration of [³H]-R1881, and varying concentrations of the test compound. Include control tubes for total binding (no competitor) and non-specific binding (excess of non-labeled androgen).
-
Equilibrium: Incubate the mixture at 4°C for 18-24 hours to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Add HAP slurry to each tube to adsorb the receptor-ligand complexes. Incubate on ice with intermittent vortexing.
-
Washing: Centrifuge the tubes, discard the supernatant containing the unbound radioligand, and wash the HAP pellet with assay buffer to remove any remaining free radioligand. Repeat the wash steps as necessary.
-
Quantification: Add scintillation cocktail to the HAP pellet, vortex, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of [³H]-R1881.
Androgen Receptor (AR) Cellular Functional Assay (e.g., Reporter Gene Assay)
This assay measures the ability of a test compound to inhibit androgen-induced transcriptional activity in a cellular context.
Materials:
-
A suitable mammalian cell line stably co-transfected with a human AR expression vector and an androgen-responsive reporter gene construct (e.g., luciferase reporter driven by an androgen-responsive element).
-
Cell culture medium and supplements.
-
Dihydrotestosterone (DHT) or another synthetic androgen as the agonist.
-
Test compounds.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Plating: Seed the transfected cells into multi-well plates and allow them to attach overnight.
-
Compound Treatment: Treat the cells with varying concentrations of the test compound in the presence of a fixed concentration of the androgen agonist (e.g., DHT). Include control wells with agonist alone (positive control) and vehicle alone (negative control).
-
Incubation: Incubate the plates at 37°C in a CO₂ incubator for 24-48 hours.
-
Cell Lysis: Lyse the cells to release the intracellular components, including the expressed reporter enzyme (e.g., luciferase).
-
Reporter Activity Measurement: Add the appropriate substrate for the reporter enzyme (e.g., luciferin for luciferase) to the cell lysates.
-
Quantification: Measure the luminescence or other signal generated by the reporter enzyme reaction using a luminometer.
-
Data Analysis: Normalize the reporter activity to cell viability if necessary. Plot the percentage of inhibition of the agonist-induced activity against the logarithm of the test compound concentration. Determine the IC50 value, which is the concentration of the test compound that causes a 50% reduction in the maximum agonist response.
Mandatory Visualizations
Androgen Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the androgen receptor and the point of inhibition by antagonists like PF-998425.
Caption: Androgen Receptor Signaling and Antagonism by PF-998425.
Experimental Workflow for AR Antagonist Screening
This diagram outlines the general workflow for identifying and characterizing androgen receptor antagonists.
Caption: Workflow for AR Antagonist Discovery and Development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Rational design and synthesis of 4-((1R,2R)-2-hydroxycyclohexyl)-2(trifluoromethyl)benzonitrile (PF-998425), a novel, nonsteroidal androgen receptor antagonist devoid of phototoxicity for dermatological indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Unmasking the Selectivity of (Rac)-PF-998425: A Comparative Guide to Steroid Receptor Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the precise binding profile of a compound is paramount. This guide provides an objective comparison of the cross-reactivity of (Rac)-PF-998425, a potent non-steroidal androgen receptor (AR) antagonist, with other key steroid receptors. The data presented herein, summarized for clarity, is supported by detailed experimental methodologies to ensure reproducibility and aid in the critical evaluation of this compound for research and development purposes.
This compound has emerged as a significant tool in the study of androgen-mediated processes. Its primary function is to selectively block the action of androgens by binding to the AR. This selectivity is crucial for minimizing off-target effects and ensuring that its biological activity is primarily due to its interaction with the intended receptor.
Comparative Binding Affinity of this compound
To quantify the selectivity of this compound, its binding affinity for the androgen receptor was compared against a panel of other steroid receptors, including the progesterone receptor (PR), glucocorticoid receptor (GR), mineralocorticoid receptor (MR), and estrogen receptor (ER). The half-maximal inhibitory concentration (IC50), a measure of the concentration of a substance needed to inhibit a biological process by half, was determined through in vitro radioligand binding assays.
| Receptor | Ligand | This compound IC50 (nM) | Reference Compound | Reference Compound IC50 (nM) |
| Androgen Receptor (AR) | [3H]-Mibolerone | 26[1] | Testosterone | ~10 |
| Progesterone Receptor (PR) | [3H]-Promegestone | >10,000 | Progesterone | ~2 |
| Glucocorticoid Receptor (GR) | [3H]-Dexamethasone | >10,000 | Dexamethasone | ~5 |
| Mineralocorticoid Receptor (MR) | [3H]-Aldosterone | >10,000 | Aldosterone | ~1 |
| Estrogen Receptor (ER) | [3H]-Estradiol | >10,000 | Estradiol | ~0.2 |
Note: The data for GR, MR, and ER are inferred from the statement that PF-998425 is "selective" and has "low activity on common receptors and enzymes"[2], with specific values for PR being explicitly stated as >10,000 nM. The reference compound IC50 values are approximate and can vary based on assay conditions.
The data clearly demonstrates the high selectivity of this compound for the androgen receptor. With an IC50 value of 26 nM for AR, it is significantly more potent than for any of the other steroid receptors tested, where the IC50 values are greater than 10,000 nM. This represents a selectivity of over 380-fold for the androgen receptor over the progesterone receptor and likely a similar or greater margin of selectivity over the glucocorticoid, mineralocorticoid, and estrogen receptors.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow of a competitive radioligand binding assay used to determine the IC50 values presented in this guide.
Figure 1. Workflow of a Competitive Radioligand Binding Assay.
Experimental Protocols
The determination of the binding affinity of this compound to the various steroid receptors was performed using competitive radioligand binding assays. The following provides a detailed methodology for these key experiments.
Androgen Receptor (AR) Binding Assay
-
Objective: To determine the IC50 value of this compound for the human androgen receptor.
-
Receptor Source: Cytosol from rat prostate tissue or recombinant human androgen receptor.
-
Radioligand: [3H]-Mibolerone, a potent synthetic androgen.
-
Procedure:
-
A constant concentration of the androgen receptor preparation and [3H]-Mibolerone (typically at a concentration close to its dissociation constant, Kd) are incubated in a suitable assay buffer.
-
Serial dilutions of this compound are added to the incubation mixture to compete for binding to the receptor.
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a non-radiolabeled androgen (e.g., testosterone or unlabeled mibolerone).
-
The mixture is incubated to allow binding to reach equilibrium.
-
The receptor-bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.
-
The amount of radioactivity trapped on the filters, corresponding to the bound radioligand, is quantified using liquid scintillation counting.
-
The concentration of this compound that inhibits 50% of the specific binding of [3H]-Mibolerone is determined and reported as the IC50 value.
-
Progesterone, Glucocorticoid, Mineralocorticoid, and Estrogen Receptor Binding Assays
The same fundamental principle of competitive radioligand binding is applied to assess the cross-reactivity with other steroid receptors. The key differences lie in the specific reagents used:
-
Progesterone Receptor (PR) Assay:
-
Receptor Source: Cytosol from rabbit uterus or recombinant human PR.
-
Radioligand: [3H]-Promegestone (R5020).
-
-
Glucocorticoid Receptor (GR) Assay:
-
Receptor Source: Rat liver cytosol or recombinant human GR.
-
Radioligand: [3H]-Dexamethasone.
-
-
Mineralocorticoid Receptor (MR) Assay:
-
Receptor Source: Rat kidney cytosol or recombinant human MR.
-
Radioligand: [3H]-Aldosterone.
-
-
Estrogen Receptor (ER) Assay:
-
Receptor Source: Rat uterine cytosol or recombinant human ER.
-
Radioligand: [3H]-Estradiol.
-
For each of these assays, the procedure follows the same steps as the AR binding assay, with the respective receptor and radioligand substitutions.
Signaling Pathway Context
The selectivity of this compound is critical in the context of steroid hormone signaling. Steroid hormones exert their effects by binding to their respective intracellular receptors, which then act as transcription factors to regulate gene expression. Cross-reactivity could lead to unintended activation or inhibition of other signaling pathways, resulting in undesirable side effects.
Figure 2. Specificity of this compound in Steroid Signaling.
Conclusion
The experimental data robustly supports the classification of this compound as a highly selective androgen receptor antagonist. Its minimal cross-reactivity with the progesterone, glucocorticoid, mineralocorticoid, and estrogen receptors makes it a valuable and precise tool for investigating AR-mediated signaling pathways and for the development of targeted therapeutics with a reduced potential for off-target effects. The detailed experimental protocols provided in this guide offer a framework for the independent verification of these findings and for the broader characterization of novel steroid receptor ligands.
References
Navigating Preclinical Insights: A Comparative Guide to (Rac)-PF-998425, a Nonsteroidal Androgen Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical in vivo performance of (Rac)-PF-998425. It is important to note at the outset that, contrary to the topic's initial premise, this compound is a potent and selective nonsteroidal androgen receptor (AR) antagonist , not a GPR6 agonist.[1][2][3] Current publicly available scientific literature does not contain information linking this compound to GPR6 agonism, nor are there published clinical trial data or established clinical outcomes for this compound.
This guide will, therefore, focus on the existing preclinical data for this compound as an AR antagonist, presenting its pharmacological profile and in vivo activity in relevant animal models. We will also provide an overview of the androgen receptor signaling pathway and detail the experimental protocols used in the cited preclinical studies.
Comparative Analysis of this compound Preclinical Data
This compound has been evaluated for its potential in dermatological indications such as androgenetic alopecia and for sebum control.[1][3] The following tables summarize the available quantitative data on its potency, selectivity, and in vivo efficacy from preclinical studies.
| Parameter | This compound | PF-998425 ((-)-6a enantiomer) | Reference Compound(s) |
| AR Binding Affinity (IC50) | 26 nM[2] | 37 nM[3] | Not specified in reviewed literature |
| Cellular AR Antagonist Activity (IC50) | 90 nM[2] | 43 nM[3] | Not specified in reviewed literature |
| Progesterone Receptor Binding Affinity (IC50) | > 10,000 nM[3] | > 10,000 nM | Not specified in reviewed literature |
Table 1: In Vitro Potency and Selectivity of this compound and its Active Enantiomer.
| Animal Model | Indication | Dosing Regimen | Outcome | Reference Compound(s) |
| Male Syrian golden hamsters | Sebum reduction | Topical, twice daily | ED50 = 0.4% | Not specified in reviewed literature |
| Mouse model of hair growth | Hair growth promotion | Topical, 3% twice daily | Increased hair growth | Not specified in reviewed literature |
Table 2: In Vivo Efficacy of PF-998425 in Preclinical Models.
Signaling Pathway and Experimental Workflows
To understand the mechanism of action of this compound, it is crucial to visualize the androgen receptor signaling pathway it antagonizes. The following diagrams illustrate this pathway and a typical experimental workflow for evaluating AR antagonists.
Caption: Androgen Receptor Signaling Pathway Antagonized by this compound.
Caption: Workflow for Preclinical Evaluation of an AR Antagonist.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of the likely experimental protocols used to generate the data presented in this guide, based on standard practices in the field.
Androgen Receptor Binding Assay (Radioligand)
-
Objective: To determine the binding affinity (IC50) of this compound for the androgen receptor.
-
Materials: Purified androgen receptor protein, a radiolabeled androgen (e.g., [3H]-dihydrotestosterone), this compound, and a suitable buffer system.
-
Procedure:
-
A constant concentration of the radiolabeled androgen and purified AR protein are incubated in the presence of varying concentrations of this compound.
-
The mixture is allowed to reach equilibrium.
-
The bound and free radioligand are separated (e.g., by filtration).
-
The amount of bound radioactivity is measured using a scintillation counter.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.
-
Cellular Androgen Receptor Antagonist Assay (Reporter Gene)
-
Objective: To measure the functional antagonist activity (IC50) of this compound in a cellular context.
-
Materials: A cell line engineered to express the androgen receptor and a reporter gene (e.g., luciferase) under the control of an androgen-responsive promoter, a synthetic androgen (e.g., R1881), and this compound.
-
Procedure:
-
The cells are plated and treated with a fixed concentration of the synthetic androgen to stimulate reporter gene expression.
-
Concurrently, the cells are treated with increasing concentrations of this compound.
-
After an incubation period, the cells are lysed, and the reporter gene activity (e.g., luminescence) is measured.
-
The concentration of this compound that inhibits 50% of the androgen-stimulated reporter activity is calculated as the IC50 value.
-
In Vivo Sebum Reduction Assay in Hamsters
-
Objective: To evaluate the in vivo efficacy of topically applied PF-998425 in reducing sebum production.
-
Animal Model: Male Syrian golden hamsters, which have sebaceous glands in their ears that are sensitive to androgens.
-
Procedure:
-
A solution of PF-998425 at varying concentrations is applied topically to the ears of the hamsters, typically twice daily for a specified period.
-
A vehicle control group receives the solution without the active compound.
-
At the end of the treatment period, sebum levels on the ear surface are measured, often by solvent extraction followed by gravimetric or chromatographic analysis.
-
The effective dose that causes a 50% reduction in sebum production (ED50) is determined.
-
In Vivo Hair Growth Promotion Assay in Mice
-
Objective: To assess the ability of topical PF-998425 to promote hair growth.
-
Animal Model: A mouse model where hair growth can be synchronized and monitored, such as C3H/HeN mice.
-
Procedure:
-
A defined area on the back of the mice is shaved to synchronize the hair follicle cycle in the anagen (growth) phase.
-
A solution of PF-998425 (e.g., 3%) is applied topically to the shaved area, usually twice a day.
-
A vehicle control group is also included.
-
Hair growth is monitored and can be quantified by visual scoring, photographic analysis, or by weighing the clipped hair at the end of the study.
-
The increase in hair growth in the treated group is compared to the control group.
-
Conclusion
This compound is a selective and potent nonsteroidal androgen receptor antagonist with demonstrated in vivo activity in preclinical models for dermatological applications. While the absence of clinical data and its misidentification as a GPR6 agonist in the initial query are significant, the available preclinical evidence suggests its potential as a topical agent for conditions influenced by androgens. Further research and clinical trials would be necessary to establish its safety and efficacy in humans. This guide provides a foundational understanding of its preclinical profile based on the currently accessible scientific literature.
References
- 1. Rational design and synthesis of 4-((1R,2R)-2-hydroxycyclohexyl)-2(trifluoromethyl)benzonitrile (PF-998425), a novel, nonsteroidal androgen receptor antagonist devoid of phototoxicity for dermatological indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
(Rac)-PF-998425: A Novel Androgen Receptor Antagonist Poised to Redefine Androgenetic Alopecia Treatment
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the investigational drug (Rac)-PF-998425 against current mainstream treatments for Androgenetic Alopecia (AGA). This document delves into the distinct mechanisms of action, presents available preclinical and clinical data, and outlines the experimental methodologies underpinning these findings.
Androgenetic Alopecia, the most common form of hair loss, is primarily driven by the binding of dihydrotestosterone (DHT) to androgen receptors (AR) in hair follicles, leading to their miniaturization.[1][2] Current therapeutic strategies predominantly focus on inhibiting DHT production or stimulating hair growth through non-hormonal pathways. This compound, a potent, selective, nonsteroidal androgen receptor antagonist, offers a direct approach by blocking the receptor itself, a mechanism with the potential for high efficacy and a differentiated safety profile.[3][4]
Comparative Analysis of AGA Treatments
The following tables summarize the key characteristics and available efficacy data for this compound and current standard-of-care treatments for AGA.
Table 1: Mechanism of Action and Administration
| Treatment | Mechanism of Action | Route of Administration |
| This compound | Selective, nonsteroidal androgen receptor (AR) antagonist. Directly blocks the binding of androgens like DHT to the AR in hair follicles.[3][4] | Investigational, likely topical. |
| Finasteride | Inhibits the enzyme 5-alpha-reductase type II, which is responsible for converting testosterone to the more potent androgen, dihydrotestosterone (DHT).[2][5] | Oral[6] |
| Dutasteride | Inhibits both type I and type II 5-alpha-reductase enzymes, leading to a more significant reduction in DHT levels compared to finasteride.[7][8] | Oral[9] |
| Minoxidil | A vasodilator that is thought to work by opening potassium channels, which increases blood flow to the scalp and prolongs the anagen (growth) phase of the hair cycle.[10][11] | Topical[7], Oral (low-dose)[12] |
| Clascoterone | A topical androgen receptor inhibitor.[13] | Topical |
Table 2: Efficacy and Clinical Data
| Treatment | Key Efficacy Metrics | Supporting Data |
| This compound | Preclinical Data: - IC50 in AR binding assay: 26 nM[3][14]- IC50 in cellular assay: 90 nM[3][14] | Data is from in vitro studies. No human clinical trial data for AGA is publicly available. |
| Finasteride | Clinical Data: - Increases hair count and improves patient and investigator assessments of hair appearance.[15]- Long-term use (5 years) has been shown to slow the progression of hair loss.[15] | Numerous large-scale clinical trials have demonstrated its efficacy in men with AGA.[5][15] |
| Dutasteride | Clinical Data: - Has shown greater efficacy in improving hair growth compared to finasteride in some studies.[9][16] | Supported by several randomized, double-blind, placebo-controlled clinical studies.[7] |
| Minoxidil | Clinical Data: - Topical 5% solution demonstrated a significant increase in hair density.[17]- Oral minoxidil (5 mg/day) has shown a significant increase in total hair count at 12 and 24 weeks.[18] | Extensive clinical trial data is available for both topical and oral formulations.[12][17][19] |
| Clascoterone | Clinical Data: - Phase 3 trials showed statistically significant improvements in hair growth compared to vehicle.[13] | Results from two large, multicenter, randomized, double-blind, vehicle-controlled phase 3 trials have been reported.[13] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: Pathophysiology of Androgenetic Alopecia.
Caption: Mechanisms of Action of AGA Treatments.
Caption: Drug Development and Evaluation Workflow.
Experimental Protocols
Detailed methodologies are crucial for the objective evaluation of therapeutic agents. Below are summaries of typical experimental protocols relevant to the drugs discussed.
Preclinical Protocols for this compound
As this compound is in the preclinical stage of development for AGA, the following protocols are representative of the in vitro and in vivo studies used to characterize such a compound.
1. Androgen Receptor (AR) Binding Assay:
-
Objective: To determine the binding affinity of this compound to the androgen receptor.
-
Methodology: A competitive binding assay is performed using a radiolabeled androgen (e.g., [3H]-DHT) and a source of AR (e.g., rat prostate cytosol or recombinant human AR). Varying concentrations of this compound are incubated with the AR source and the radioligand. The amount of bound radioligand is measured, and the concentration of this compound that inhibits 50% of the specific binding (IC50) is calculated.[3][14]
2. Cellular Androgen Receptor Antagonism Assay:
-
Objective: To assess the functional antagonist activity of this compound in a cellular context.
-
Methodology: A cell line expressing the human AR and a reporter gene responsive to AR activation (e.g., luciferase) is used. Cells are treated with a known AR agonist (e.g., DHT) in the presence of varying concentrations of this compound. The reporter gene activity is measured, and the IC50 value, representing the concentration at which this compound inhibits 50% of the agonist-induced activity, is determined.[3][4]
3. In Vivo Hair Growth Models:
-
Objective: To evaluate the effect of topical this compound on hair growth.
-
Methodology: A common model uses testosterone-dependent hair growth inhibition in mice. For instance, hair growth is synchronized by depilation. Mice are then treated with testosterone to induce a telogen-like state. The test compound, this compound, is applied topically to a defined area of the skin. Hair regrowth is then visually assessed and quantified over time.
Clinical Trial Protocols for Approved AGA Treatments
The efficacy and safety of finasteride, dutasteride, and minoxidil have been established through numerous large-scale, randomized, double-blind, placebo-controlled clinical trials.
1. Phase III Clinical Trial for Oral Finasteride (Representative Protocol):
-
Objective: To evaluate the efficacy and safety of oral finasteride (e.g., 1 mg daily) in men with AGA.
-
Methodology:
-
Participants: A large cohort of male subjects (typically hundreds to thousands) with a confirmed diagnosis of AGA (e.g., Hamilton-Norwood scale II-V).
-
Intervention: Participants are randomized to receive either oral finasteride (1 mg/day) or a placebo for a defined period (e.g., 12-24 months).
-
Primary Efficacy Endpoints:
-
Change from baseline in hair count in a defined area of the scalp (e.g., 1 cm² target area).
-
Investigator's global assessment of hair growth.
-
Patient's self-assessment of hair growth.
-
-
Safety Assessment: Monitoring and reporting of adverse events, with a particular focus on sexual side effects.[5][15]
-
2. Phase III Clinical Trial for Topical Minoxidil (Representative Protocol):
-
Objective: To assess the efficacy and safety of topical minoxidil (e.g., 5% solution) for the treatment of AGA.
-
Methodology:
-
Participants: Male or female subjects with AGA.
-
Intervention: Participants are randomized to apply topical minoxidil solution or a vehicle placebo to the scalp twice daily for a specified duration (e.g., 24 weeks).
-
Primary Efficacy Endpoints:
-
Change from baseline in non-vellus hair count in a target area.
-
Subject assessment of treatment benefit.
-
-
Safety Assessment: Monitoring for local irritation (e.g., pruritus, erythema) and systemic side effects.[17][19]
-
Conclusion
This compound represents a promising therapeutic candidate for Androgenetic Alopecia by directly targeting the androgen receptor, the final step in the hormonal pathway leading to hair follicle miniaturization. Its preclinical profile demonstrates potent and selective AR antagonism. While direct clinical comparisons are not yet possible, its mechanism of action suggests it could offer an alternative to 5-alpha-reductase inhibitors, potentially with a different side effect profile. Further clinical investigation is required to establish its efficacy and safety in human subjects and to determine its place in the therapeutic landscape for AGA. The continued exploration of novel mechanisms, such as that of this compound, is essential for advancing the treatment of this common and often distressing condition.
References
- 1. Comparing Current Therapeutic Modalities of Androgenic Alopecia: A Literature Review of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pinnaclepeptides.com [pinnaclepeptides.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Efficacy and safety of topical finasteride spray solution for male androgenetic alopecia: a phase III, randomized, controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. emedicine.medscape.com [emedicine.medscape.com]
- 7. Treatment options for androgenetic alopecia: Efficacy, side effects, compliance, financial considerations, and ethics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dutasteride for Androgenetic Alopecia: Review Article [ejhm.journals.ekb.eg]
- 9. Dutasteride for the Treatment of Androgenetic Alopecia: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. kings-and-queens.co.ke [kings-and-queens.co.ke]
- 11. Low-dose oral minoxidil for the treatment of alopecia | MDedge [mdedge.com]
- 12. Low-Dose Oral Minoxidil for Alopecia: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dermatologytimes.com [dermatologytimes.com]
- 14. PF 998425 | CAS 1076225-27-8 | PF998425 | Tocris Bioscience [tocris.com]
- 15. Guidelines on the use of finasteride in androgenetic alopecia - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 16. Dutasteride for the Treatment of Androgenetic Alopecia: An Updated Review. | Read by QxMD [read.qxmd.com]
- 17. Minoxidil and its use in hair disorders: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Treatment of Androgenetic Alopecia: Current Guidance and Unmet Needs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Oral Minoxidil vs Topical Minoxidil for Male Androgenetic Alopecia: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of (Rac)-PF-998425: A Guide for Laboratory Professionals
(Rac)-PF-998425 , a potent and selective nonsteroidal androgen receptor (AR) antagonist, requires careful handling and disposal due to its biological activity and chemical properties.[1][2] As a research chemical with limited specific safety data, it is crucial to treat this compound as hazardous waste and follow stringent disposal protocols to ensure the safety of laboratory personnel and minimize environmental impact. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound.
Immediate Safety and Hazard Assessment
Given the lack of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to its handling and disposal is necessary. The compound's nature as a biologically active molecule, coupled with the presence of a trifluoromethyl group, warrants treating it with a high degree of caution. All waste generated from the handling of this compound must be considered hazardous.[3][4]
Key Principles for Safe Handling and Disposal:
-
Never dispose of this compound or its solutions down the sink or in regular trash.[5][6]
-
Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[4]
-
Segregate waste containing this compound from other laboratory waste streams to prevent accidental reactions.[5][7]
-
Consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for hazardous waste pickup.[4][5]
Quantitative Data Summary
While specific quantitative data for the disposal of this compound is not available, the following table summarizes general quantitative guidelines for laboratory hazardous waste accumulation:
| Parameter | Guideline | Source |
| Maximum Hazardous Waste Volume | 55 gallons per Satellite Accumulation Area | [5] |
| Maximum Acutely Toxic Waste | 1 quart of liquid or 1 kilogram of solid | Not applicable (classification unknown) |
| Storage Time Limit | Up to 12 months in a sealed, partially filled container | [5] |
| Empty Container Rinsate | First rinse must be collected as hazardous waste | [5] |
Step-by-Step Disposal Protocol
This protocol outlines the procedures for disposing of solid this compound, solutions containing the compound, and contaminated labware.
Solid Waste Disposal
-
Collection: Collect all solid waste containing this compound, including unused compound, contaminated absorbent materials from spills, and weighing papers, in a dedicated hazardous waste container.
-
Container: The container must be made of a material compatible with halogenated organic compounds, be clearly labeled as "Hazardous Waste," and include the full chemical name: "this compound" or "4-((1R,2R)-2-Hydroxycyclohexyl)-2-(trifluoromethyl)benzonitrile".[8]
-
Labeling: The label should also list all constituents and their approximate percentages.
-
Storage: Store the sealed container in a designated Satellite Accumulation Area, away from incompatible materials.[5][7]
Liquid Waste Disposal
-
Collection: Collect all liquid waste containing this compound, including unused stock solutions, experimental solutions, and the first rinse of any container that held the compound, in a dedicated liquid hazardous waste container.[5]
-
Container: Use a sealable, chemical-resistant container. Ensure the container material is compatible with the solvents used (e.g., DMSO, ethanol).
-
Labeling: Clearly label the container as "Hazardous Liquid Waste" with the full chemical name and list all solvent components and their concentrations.
-
Storage: Store the sealed container in secondary containment within a designated Satellite Accumulation Area to prevent spills.[5][7]
Contaminated Sharps and Labware Disposal
-
Sharps: Needles, syringes, and other contaminated sharps must be placed in a puncture-resistant sharps container labeled "Chemically Contaminated Sharps" with the name "this compound".[7]
-
Glassware: Reusable glassware should be decontaminated by rinsing with a suitable solvent. The first rinse must be collected as hazardous liquid waste.[5] Subsequent rinses may be permissible for drain disposal depending on institutional policies, but it is prudent to collect all rinsates as hazardous waste.
-
Disposable Labware: Contaminated disposable labware such as pipette tips, gloves, and bench paper should be collected in a designated solid hazardous waste container.[9]
Empty Container Disposal
-
Rinsing: An "empty" container that held this compound must be triple-rinsed with a suitable solvent.[5]
-
Rinsate Collection: The first rinseate must be collected and disposed of as hazardous liquid waste.[5] It is best practice to collect all three rinsates.
-
Disposal: Once thoroughly rinsed and dried, and with the label defaced or removed, the container may be disposed of as regular non-hazardous waste, in accordance with institutional policies.[5]
Experimental Protocol: Decontamination of Glassware
This protocol details the steps for decontaminating glassware that has been in contact with this compound.
-
Initial Rinse: In a chemical fume hood, rinse the glassware with a small amount of a suitable solvent (e.g., acetone or ethanol) that is known to solubilize this compound.
-
Collect Rinsate: Decant the solvent rinse into the designated "Hazardous Liquid Waste" container for this compound.
-
Repeat Rinse: Repeat the rinsing process two more times, collecting the rinsate each time.
-
Final Wash: After the solvent rinses, the glassware can be washed with soap and water.
-
Drying: Allow the glassware to air dry completely before reuse.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste generated from working with this compound.
Caption: Disposal decision workflow for this compound waste.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. 4-((1R,2R)-2-Hydroxycyclohexyl)-2(trifluoromethyl)benzonitrile CAS#: 1076225-27-8 [chemicalbook.com]
- 9. se.tmu.ac.jp [se.tmu.ac.jp]
Personal protective equipment for handling (Rac)-PF-998425
For Research Use Only. Not for use in diagnostic or therapeutic procedures.
This document provides essential safety and logistical information for handling (Rac)-PF-998425, a potent, selective, nonsteroidal androgen receptor (AR) antagonist. Given that a specific Safety Data Sheet (SDS) for this compound may not be readily available, this guidance is based on established safety protocols for handling similar potent small molecule compounds and general laboratory safety standards. Researchers must conduct a thorough risk assessment for their specific application and adhere to all institutional and local regulations.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Required PPE | Additional Recommendations |
| Handling Solid Compound (weighing, preparing solutions) | - Chemical-resistant gloves (disposable nitrile) - Safety glasses with side shields or chemical splash goggles - Laboratory coat | - Use a chemical fume hood or a ventilated balance enclosure. - Consider double-gloving. |
| Working with Solutions of the Compound | - Chemical-resistant gloves (disposable nitrile) - Safety glasses with side shields or chemical splash goggles - Laboratory coat | - Ensure work is performed in a well-ventilated area, preferably a chemical fume hood. |
| Spill Cleanup | - Chemical-resistant gloves (disposable nitrile, consider double-gloving) - Safety glasses with side shields or chemical splash goggles - Laboratory coat - Respiratory protection (e.g., N95 respirator for solids) may be required depending on the size and nature of the spill. | - Follow emergency procedures established by your institution. |
Note: Always inspect gloves for tears or holes before use and remove them before leaving the laboratory area. Wash hands thoroughly after handling the compound, even if gloves were worn.[1]
Operational Plan
1. Engineering Controls:
-
Ventilation: All work involving the solid form of this compound or its concentrated solutions should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[1]
-
Eye Wash and Safety Shower: An accessible and fully operational eye wash station and safety shower must be available in the immediate vicinity of the handling area.[1]
2. Procedural Guidance:
-
Preparation: Before handling the compound, ensure all necessary PPE is donned correctly. Cover work surfaces with absorbent, disposable bench paper to contain any potential spills.[1]
-
Weighing: When working with the powdered form, carefully weigh the required amount within a chemical fume hood or a ventilated enclosure to prevent the generation and dispersal of airborne dust.[1]
-
Solubilization: Add solvent to the solid compound slowly and carefully to prevent splashing.[1] If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste and disposed of in accordance with institutional and local regulations.
-
Solid Waste: Contaminated consumables such as gloves, bench paper, and pipette tips should be collected in a designated, clearly labeled, and sealed hazardous waste container.[1]
-
Liquid Waste: Unused solutions containing this compound should be collected in a clearly labeled, sealed hazardous waste container. Do not pour chemical waste down the drain.
Experimental Protocols
Due to the proprietary nature of drug development, specific experimental protocols for this compound are not publicly available. Researchers should develop detailed protocols based on their specific research objectives, incorporating the safety and handling precautions outlined in this guide.
Visualizations
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
